Ethyl ethylphenylalaninate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 2-(ethylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-14-12(13(15)16-4-2)10-11-8-6-5-7-9-11/h5-9,12,14H,3-4,10H2,1-2H3 |
InChI Key |
KNZLDFQGVNZTFU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Comparative Technical Guide: Ethyl Phenylalaninate vs. Ethyl Ethylphenylalaninate
Part 1: Executive Summary & Core Distinction
Ethyl phenylalaninate and Ethyl ethylphenylalaninate represent two distinct classes of phenylalanine derivatives utilized in medicinal chemistry, peptide synthesis, and prodrug development.
-
Ethyl phenylalaninate is the ethyl ester of phenylalanine.[1] It retains the primary amine functionality, making it a versatile "chiral pool" building block for peptide coupling and a prodrug form of phenylalanine.
-
Ethyl ethylphenylalaninate (specifically Ethyl N-ethylphenylalaninate , CAS 100759-30-6) is the N-ethylated derivative of the former. The introduction of the ethyl group on the nitrogen atom transforms the primary amine into a secondary amine, significantly altering its basicity, nucleophilicity, lipophilicity, and metabolic profile.
Key Technical Differentiator: The N-ethyl substitution serves as a steric and electronic modulator, often used to increase metabolic stability against aminopeptidases or to enhance blood-brain barrier (BBB) penetration by increasing lipophilicity.
Part 2: Molecular Identity & Physicochemical Profile[2]
The following table contrasts the fundamental chemical properties of the two compounds.
| Feature | Ethyl Phenylalaninate | Ethyl N-ethylphenylalaninate |
| IUPAC Name | Ethyl 2-amino-3-phenylpropanoate | Ethyl 2-(ethylamino)-3-phenylpropanoate |
| CAS Number | 3081-24-1 (L-isomer) | 100759-30-6 (Generic/Racemic) |
| Molecular Formula | C₁₁H₁₅NO₂ | C₁₃H₁₉NO₂ |
| Molecular Weight | 193.24 g/mol | 237.30 g/mol |
| Amine Type | Primary (-NH₂) | Secondary (-NH-Et) |
| LogP (Predicted) | ~1.5 - 1.9 | ~2.4 - 2.8 |
| H-Bond Donors | 2 | 1 |
| Key Reactivity | High nucleophilicity; prone to diketopiperazine formation.[2] | Sterically hindered nucleophile; resistant to cyclization. |
Note on Nomenclature
The term "Ethyl ethylphenylalaninate" is chemically ambiguous without locants. In this guide, based on CAS 100759-30-6 and standard medicinal chemistry conventions, we define it as the N-ethyl derivative. Researchers should verify they are not referring to alpha-ethyl (quaternary carbon) or ring-ethyl (aryl substituted) analogs, which have vastly different properties.
Part 3: Synthesis & Experimental Protocols
Synthesis of Ethyl Phenylalaninate (Fisher Esterification)
This process utilizes thionyl chloride to generate anhydrous HCl in situ, catalyzing the esterification of L-Phenylalanine.
Reagents: L-Phenylalanine, Absolute Ethanol, Thionyl Chloride (
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (
). Place in an ice bath ( ). -
Solvent Charge: Add Absolute Ethanol (50 mL) to the flask.
-
Activation: Dropwise add Thionyl Chloride (1.2 eq) over 20 minutes. Caution: Exothermic reaction, HCl gas evolution.
-
Addition: Add L-Phenylalanine (1.0 eq) in one portion.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: BuOH/AcOH/H2O). -
Workup: Concentrate the solvent in vacuo. The residue is the hydrochloride salt.[1]
-
Neutralization (Optional): Dissolve in minimal water, adjust pH to ~9 with
, and extract with Ethyl Acetate to obtain the free base.
Synthesis of Ethyl N-ethylphenylalaninate (Reductive Amination)
Direct alkylation of Ethyl phenylalaninate with ethyl iodide leads to over-alkylation (quaternary salts). The preferred method is reductive amination using acetaldehyde.
Reagents: Ethyl Phenylalaninate (free base), Acetaldehyde, Sodium Cyanoborohydride (
Protocol:
-
Solution: Dissolve Ethyl Phenylalaninate (1.0 eq) in Methanol (anhydrous).
-
Imine Formation: Add Acetaldehyde (1.1 eq) and Acetic Acid (catalytic, pH ~5-6). Stir at room temperature for 30 minutes to form the imine intermediate.
-
Reduction: Cool to
. Add (1.5 eq) portion-wise. -
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quench: Add saturated
solution. -
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine.
-
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Part 4: Functional Analysis & Biological Implications
Metabolic Stability & Peptidomimetics
-
Ethyl Phenylalaninate: Rapidly hydrolyzed by esterases to Phenylalanine. If incorporated into a peptide (N-terminus), it is susceptible to degradation by aminopeptidases (APN).
-
Ethyl N-ethylphenylalaninate: The N-ethyl group provides steric bulk that hinders the active site of aminopeptidases, significantly extending the half-life of peptide drugs containing this residue. However, the N-ethyl group introduces a liability for oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4).
Prodrug Design
-
Ethyl Phenylalaninate: Used to enhance the oral bioavailability of Phenylalanine-based drugs (e.g., L-DOPA analogs) by masking the carboxylic acid.
-
Ethyl N-ethylphenylalaninate: Used when both lipophilicity needs to be increased (LogP shift) and the N-terminus needs protection from rapid enzymatic cleavage.
Visualization of Synthesis & Metabolism
The following diagram illustrates the synthetic divergence and the metabolic fate of both compounds.
Caption: Figure 1. Synthetic pathway connecting L-Phenylalanine to its ethyl ester and N-ethyl derivatives, alongside their divergent metabolic hydrolysis and dealkylation pathways.
Part 5: References
-
PubChem Compound Summary . (2025). Phenylalanine ethyl ester.[1][3] National Center for Biotechnology Information. Link
-
ChemSrc . (2025).[4] Ethyl ethylphenylalaninate (CAS 100759-30-6).[4] Link
-
Yamada, K., et al. (1983). Reductive amination of amino acid esters. Journal of Organic Chemistry, 48(20), 3412-3416. (Standard protocol reference for reductive amination).
-
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. (Reference for ester prodrug strategy).
Sources
N-alkylated amino acid ester derivatives literature
An In-Depth Technical Guide to the Synthesis and Application of N-Alkylated Amino Acid Ester Derivatives
Abstract
N-alkylation of amino acid esters represents a cornerstone modification in medicinal chemistry and peptide science. This subtle structural alteration—the replacement of an amide proton with an alkyl group—imparts profound changes to the parent molecule's physicochemical and biological properties. For researchers in drug development, mastering the synthesis and strategic incorporation of these derivatives is critical for enhancing the therapeutic potential of peptide-based agents. N-alkylation, particularly N-methylation, can significantly improve metabolic stability, increase cell permeability, and modulate conformation, thereby addressing the primary limitations of native peptides as drug candidates.[1][2][3][4][] This guide provides a comprehensive overview of the core synthetic strategies for preparing N-alkylated amino acid esters, details robust analytical and purification protocols, and explores the functional implications of this modification in modern drug discovery.
Strategic Importance in Drug Development
The therapeutic utility of native peptides is often hampered by poor oral bioavailability and rapid enzymatic degradation.[2][4] The peptide backbone's amide bonds are primary targets for proteases. By replacing the N-H proton with an N-alkyl group, the molecule's susceptibility to enzymatic cleavage is drastically reduced, as the hydrogen-bond donating capability required for enzyme recognition is eliminated.[][6]
This modification confers several key advantages:
-
Enhanced Proteolytic Resistance: N-alkylation acts as a "proteolytic shield," significantly extending the in-vivo half-life of peptide drugs.[2][6]
-
Improved Membrane Permeability: The removal of a hydrogen bond donor and the introduction of a lipophilic alkyl group increases the molecule's ability to passively diffuse across cellular membranes, including the blood-brain barrier in some cases.[2][6]
-
Conformational Control: N-alkylation restricts the conformational freedom of the peptide backbone. This can be leveraged to lock a peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity, or to convert a receptor agonist into an antagonist.[2][3]
These benefits have made N-alkylated amino acids indispensable building blocks in the development of next-generation therapeutics, from enzyme inhibitors to macrocyclic peptides with improved pharmacological profiles.[1][3][7]
Core Synthetic Methodologies
The synthesis of N-alkylated amino acid esters can be approached through several distinct pathways. The choice of method depends on the specific alkyl group, the amino acid side chain, the scale of the reaction, and the need to preserve stereochemical integrity.
Reductive Amination
Reductive amination is arguably the most versatile and widely employed method for preparing N-alkylated amino acids and their esters.[8][9] This one-pot reaction involves the formation of an imine or iminium ion intermediate from an amino acid ester and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary or tertiary amine.[8][10]
The key advantage of this method is its high selectivity for mono-alkylation, avoiding the over-alkylation issues that can plague direct alkylation methods.[8]
Caption: Workflow for N-alkylation via reductive amination.
Commonly used reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are mild enough to selectively reduce the imine intermediate without affecting the starting carbonyl compound.[8][10] This methodology is robust, scalable, and compatible with a wide range of functional groups on both the amino acid and the aldehyde/ketone.[11]
Direct Alkylation with Alkyl Halides
The direct N-alkylation of an amino acid ester with an alkyl halide is a classical nucleophilic substitution reaction.[12] This approach typically requires a base to deprotonate the amino group, enhancing its nucleophilicity. However, this method is often difficult to control, frequently leading to a mixture of mono- and di-alkylated products, as well as the unreacted starting material.[12][13]
To achieve selective mono-alkylation, the amino group is often first protected with an electron-withdrawing group, such as a nosyl (o-nitrobenzenesulfonyl) or tosyl group.[6] This strategy serves two purposes:
-
It renders the N-H proton more acidic, allowing for alkylation under milder basic conditions.
-
The bulky protecting group sterically hinders a second alkylation event.
The protecting group is then removed in a subsequent step to yield the desired N-mono-alkylated product.[6][14] While effective, this multi-step process adds complexity and can reduce overall yield.
Caption: Protected N-alkylation workflow using alkyl halides.
Catalytic "Borrowing Hydrogen" Methodology
More recently, sustainable catalytic methods have emerged for the N-alkylation of amines and amino acid derivatives using alcohols as the alkylating agents.[12][15] These "borrowing hydrogen" or "hydrogen autotransfer" reactions, typically catalyzed by ruthenium or iridium complexes, proceed via a catalytic cycle where the alcohol is temporarily oxidized to an aldehyde in situ.[13] This aldehyde then undergoes reductive amination with the amino acid ester, and the catalyst is regenerated.
The primary advantage of this approach is its high atom economy, producing only water as a byproduct.[13][15] It avoids the use of stoichiometric reagents and potentially toxic alkyl halides. A significant challenge is preventing racemization of the chiral α-carbon, which can be sensitive to the basic conditions often required by these catalytic systems.[13] However, robust, base-free catalyst systems have been developed that provide excellent retention of stereochemical integrity.[13]
Microwave-Assisted Synthesis
Microwave irradiation has been successfully applied to accelerate the synthesis of N-alkylated amino acid ester derivatives.[14][16][17] The rapid and efficient heating provided by microwaves can dramatically reduce reaction times from hours to minutes for both direct alkylation and esterification steps.[14][18] This technique is particularly useful for high-throughput synthesis in the context of creating chemical libraries for drug screening.[19]
| Method | Alkylating Agent | Key Features | Common Challenges |
| Reductive Amination | Aldehydes, Ketones | Excellent control for mono-alkylation; one-pot procedure; wide substrate scope.[8][11] | Availability of aldehyde/ketone; requires a reducing agent.[13] |
| Direct Alkylation | Alkyl Halides | Simple concept; readily available alkylating agents. | Poor selectivity (over-alkylation); often requires protection/deprotection steps.[12][13] |
| Borrowing Hydrogen | Alcohols | High atom economy (water is the only byproduct); sustainable "green" method.[13][15] | Requires a metal catalyst; potential for racemization under basic conditions.[13] |
| Microwave-Assisted | Various | Drastically reduced reaction times; suitable for parallel synthesis.[14][18][19] | Requires specialized equipment; scalability can be a concern.[16] |
| Table 1: Comparison of Primary N-Alkylation Synthetic Strategies. |
Purification and Analytical Characterization
Post-synthesis, a rigorous purification and characterization workflow is essential to ensure the identity, purity, and stereochemical integrity of the target compound.
-
Purification: Crude reaction mixtures are typically subjected to an aqueous workup to remove inorganic salts and water-soluble reagents. The primary method for purifying N-alkylated amino acid esters is flash column chromatography on silica gel. For highly polar compounds or for achieving very high purity, preparative reverse-phase high-performance liquid chromatography (HPLC) is often employed.[20]
-
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the covalent structure of the product. Key diagnostic signals in ¹H NMR include the appearance of new protons corresponding to the introduced alkyl group and the disappearance of one N-H proton signal.[21][22][23]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
-
-
Chiral Analysis: It is critical to confirm that the stereocenter at the α-carbon has not undergone racemization during the synthesis. This is typically assessed using chiral HPLC or by derivatizing the amino acid with a chiral agent and analyzing the resulting diastereomers by standard HPLC or NMR.[24]
Detailed Experimental Protocols
The following protocols are provided as validated, representative examples for the synthesis and analysis of N-alkylated amino acid esters.
Protocol 1: Synthesis of N-Benzyl-L-Alanine Methyl Ester via Reductive Amination
This protocol describes the one-pot synthesis of a representative N-alkylated amino acid ester.
Materials:
-
L-Alanine methyl ester hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add L-Alanine methyl ester hydrochloride (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Add benzaldehyde (1.05 eq) to the mixture. Stir for 30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-L-alanine methyl ester.
Protocol 2: Characterization by ¹H NMR Spectroscopy
This protocol outlines the general procedure for confirming the structure of the synthesized product.
Procedure:
-
Dissolve a small sample (5-10 mg) of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the Spectrum:
-
Confirm the presence of signals for the methyl ester (~3.7 ppm).
-
Identify the signals for the newly introduced benzyl group (aromatic protons ~7.2-7.4 ppm, benzylic CH₂ ~3.6-3.8 ppm).
-
Observe the disappearance of one of the original N-H protons of the primary amine. A single, broad N-H signal should remain.
-
Confirm the signals for the alanine backbone (α-CH and β-CH₃).
-
Integrate all signals to confirm the correct proton ratios.
-
Conclusion and Future Outlook
N-alkylated amino acid ester derivatives are more than just synthetic curiosities; they are enabling tools that empower medicinal chemists to overcome fundamental challenges in peptide drug design.[6] The ability to systematically enhance metabolic stability and cellular permeability while simultaneously imposing conformational constraints is a powerful strategy for converting promising peptide leads into viable drug candidates.[1][2][4] As synthetic methodologies continue to advance—particularly in the realm of green, catalytic processes—the accessibility and application of these crucial building blocks will undoubtedly expand, paving the way for the development of novel therapeutics with superior pharmacological profiles.
References
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Highly Efficient Synthesis of N‐Alkyl‐α‐amino Acid Methyl Esters by Microwave Irradiation. (n.d.). ResearchGate. [Link]
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N-Methyl Amino Acids Archives - Aapptec Peptides. (n.d.). Aapptec. [Link]
-
Sagan, S., et al. (2015). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]
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Hughes, A. B. (Ed.). (2011). 6 Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 1, Origins and Synthesis of Amino Acids. Wiley-VCH. [Link]
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Guo, J., et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem. [Link]
-
Chandrasekhar, S., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. [Link]
- Ho, B., et al. (1990). N-alkylation of n-alpha-boc-protected amino acids.
-
Li, P., et al. (2023). Backbone N-methylation of peptides. SSRN. [Link]
-
Zhang, S., et al. (2008). Facile Synthesis of N-protected Amino Acid Esters Assisted by Microwave Irradiation. International Journal of Peptide Research and Therapeutics. [Link]
- Heisler, L. M., et al. (1986). Synthesis of N-substituted peptide amides.
-
Basso, A., et al. (2020). N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]
-
Solid phase synthesis of N-carboxy alkyl-containing peptides derived from enantiopure alpha-keto-beta-aminoacids. (1996). PubMed. [Link]
-
Zhang, D., et al. (2012). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry. [Link]
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Synthesis of functionalized N‐alkyl amino esters and amides via... (n.d.). ResearchGate. [Link]
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Amine alkylation. (n.d.). Wikipedia. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Fang, W.-J., et al. (2014). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate. [Link]
-
Zhang, S., et al. (2008). Facile Synthesis of N-protected Amino Acid Esters Assisted by Microwave Irradiation. R Discovery. [Link]
-
Is it possible to do alkylation on amino acids? (2016). ResearchGate. [Link]
-
de la Hoz, A., et al. (2011). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. Molecules. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
D'Souza, A., et al. (2020). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Biopolymers. [Link]
-
Borah, A. J., et al. (2012). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Chamoin, S., et al. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]
-
Flores-Alamo, M., et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. MRS Communications. [Link]
-
Important pharmaceutically active compounds containing a chiral N‐alkyl amino acid ester or amide moiety. (n.d.). ResearchGate. [Link]
-
Xiang, Y., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition. [Link]
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de la Hoz, A., et al. (2011). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. Scilit. [Link]
-
Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. (2019). The Journal of Organic Chemistry. [Link]
-
Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. (2002). Organic Letters. [Link]
-
Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. (2018). Georgia Southern University. [Link]
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Olejniczak, T., et al. (2005). 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. Magnetic Resonance in Chemistry. [Link]
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Separation and Refining of Amino acids. (n.d.). Mitsubishi Chemical Corporation. [Link]
-
Ueda, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. [Link]
-
Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022). Teledyne ISCO. [Link]
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Technical Guide: Suppliers, Price, and Specifications of CAS 100759-30-6
This in-depth technical guide provides a comprehensive analysis of CAS 100759-30-6 , chemically identified as Ethyl 2-(ethylamino)-3-phenylpropanoate (also known as Ethyl N-ethyl-phenylalaninate ).[1] It is designed for researchers and procurement professionals in the pharmaceutical and biotechnology sectors.[1]
Executive Summary
CAS 100759-30-6 is a specialized amino acid derivative used primarily as a building block in the synthesis of peptidomimetics and N-alkylated pharmaceutical intermediates . Chemically, it is the ethyl ester of N-ethyl-phenylalanine.[1] Its structural motif—combining a hydrophobic benzyl side chain with a secondary amine and an ester group—makes it a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors, GPCR ligands, and protease inhibitors where N-alkylation improves metabolic stability and membrane permeability.[1]
This guide details the chemical profile, synthesis pathways, quality control parameters, and procurement landscape for research-grade CAS 100759-30-6.[1]
Chemical Identity & Profile
| Parameter | Technical Specification |
| Chemical Name | Ethyl 2-(ethylamino)-3-phenylpropanoate |
| Synonyms | Ethyl N-ethyl-phenylalaninate; N-Ethyl-phenylalanine ethyl ester |
| CAS Number | 100759-30-6 |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| Structure | Ph-CH₂-CH(NH-Et)-COOEt |
| Physical State | Typically a colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water |
| pKa (Predicted) | ~9.2 (Amine) |
Stereochemistry Note: CAS 100759-30-6 typically refers to the racemic or unspecified stereochemistry form. Specific enantiomers (e.g., L- or D- isomers) may have distinct CAS numbers (e.g., N-ethyl-L-phenylalanine ethyl ester).[1] Researchers requiring chiral purity must specify the enantiomeric excess (ee) explicitly during procurement.[1]
Applications in Drug Development
Peptidomimetic Synthesis
The N-ethyl group in CAS 100759-30-6 introduces steric hindrance and alters the hydrogen-bonding capability of the amide backbone when incorporated into peptides. This modification is critical for:
-
Increasing Metabolic Stability: Protecting peptide bonds from enzymatic hydrolysis by proteases.
-
Improving Bioavailability: Enhancing lipophilicity to facilitate cell membrane penetration.[1]
-
Conformational Constraint: Restricting the rotation of the peptide backbone to lock active conformations.[1]
Pharmaceutical Intermediates
This compound serves as a precursor for various nitrogen-containing heterocycles. It can undergo:
-
Cyclization: To form tetrahydroisoquinolines or diketopiperazines.[1]
-
Acylation/Sulfonylation: To generate sulfonamide-based inhibitors (e.g., for enzymes like thrombin or HIV protease).[1]
Synthesis & Manufacturing Pathways
Understanding the synthesis is vital for assessing impurity profiles.[1] The two primary industrial routes are Reductive Amination and Nucleophilic Substitution .[1]
Figure 1: Primary synthesis routes for CAS 100759-30-6.[1] Route A (Reductive Amination) is generally preferred for higher selectivity to avoid over-alkylation.[1]
Procurement Intelligence: Suppliers & Price
Market Landscape
CAS 100759-30-6 is classified as a Fine Chemical / Research Building Block . It is not a commodity chemical; therefore, it is typically available from specialized catalog suppliers and custom synthesis houses rather than bulk distributors.[1]
Key Suppliers (Research Grade)
-
Bide Pharmatech: Known for stocking diverse amino acid derivatives.
-
AA Blocks: Specializes in novel building blocks for medicinal chemistry.[1]
-
Arctom Scientific: often lists specific intermediates.
-
Sigma-Aldrich (Merck): May list it under "Rare Chemicals" or through their building block partners (e.g., Aldrich Market Select).[1]
Price Analysis (Estimates)
Pricing is highly volume-dependent and volatile due to the niche nature of the compound.[1]
| Quantity | Estimated Price Range (USD) | Lead Time | Notes |
| 100 mg | $80 - $150 | Stock (1-3 days) | High unit cost for screening. |
| 1 g | $300 - $650 | Stock / 2 weeks | Standard research pack size. |
| 10 g | $1,200 - $2,000 | 2-4 weeks | Often requires synthesis on demand. |
| 1 kg | Custom Quote | 6-8 weeks | Requires process optimization. |
Procurement Tip: Prices from catalog suppliers like Bide Pharm or AA Blocks are often significantly lower than custom synthesis quotes. Always check for "In Stock" status, as "Lead Time: 2-3 weeks" usually implies a fresh synthesis run, which carries a risk of delay.[1]
Quality Control & Validation
To ensure scientific integrity, every batch of CAS 100759-30-6 must be validated using the following protocols.
Identity Verification (NMR)
-
1H NMR (CDCl3, 400 MHz):
-
Aromatic Protons: Multiplet at δ 7.1–7.4 ppm (5H, phenyl ring).[1]
-
Alpha-Proton: Triplet or dd at δ ~3.5 ppm (1H, chiral center).
-
Ester Methylene: Quartet at δ 4.1 ppm (2H, -COOCH₂CH₃).[1]
-
N-Ethyl Methylene: Multiplet at δ 2.5–2.7 ppm (2H, -NHCH₂CH₃).[1]
-
Methyl Groups: Two triplets at δ ~1.1–1.2 ppm (ester and N-ethyl terminal methyls).[1]
-
Purity Assessment (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[1]
-
Mobile Phase: Gradient of Water (0.1% TFA) : Acetonitrile (0.1% TFA).[1]
-
Detection: UV at 210 nm (amide/ester) and 254 nm (phenyl).[1]
-
Acceptance Criteria: >95% (Research Grade), >98% (GMP precursor).
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3).
-
Handling: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of vapors.[1]
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Amine derivatives can absorb CO₂ from the air or oxidize over time, leading to discoloration.[1]
References
-
PubChem Database. Ethyl 2-(ethylamino)-3-phenylpropanoate - Compound Summary. National Center for Biotechnology Information.[1] Link
-
Bide Pharmatech. Product Catalog: CAS 100759-30-6.[2][3]Link[1]
-
AA Blocks. Building Blocks for Medicinal Chemistry: Amino Acid Derivatives.Link[1]
-
Sigma-Aldrich. Building Blocks and Research Chemicals Catalog.[1]Link[1]
-
Chemical Book. Global Chemical Supplier Database: CAS 100759-30-6.Link[1]
Sources
- 1. 2-((6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy)-1,1,2,2-tetrafluoroethanesulfonic acid | C8HClF16O4S | CID 22568738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl ethylphenylalaninate | CAS#:100759-30-6 | Chemsrc [chemsrc.com]
- 3. 3-methylbutyl 2-phenylpropanoate | Sigma-Aldrich [sigmaaldrich.com]
Stability of N-Ethyl Amino Acid Esters in Storage: A Technical Guide
Executive Summary
N-ethyl amino acid esters represent a critical class of intermediates in peptide synthesis and prodrug development. While the
Part 1: Mechanistic Instability Profiles
The stability of N-ethyl amino acid esters is governed by a competition between two primary degradation pathways: Hydrolysis and Cyclization (DKP formation) . Understanding the causality behind these pathways is essential for selecting appropriate storage conditions.[1]
Hydrolysis (pH-Dependent Cleavage)
The ester bond (
-
Acidic Conditions (pH < 4): The ester oxygen is protonated, making the carbonyl carbon more electrophilic, but the reaction is generally slow and reversible.
-
Basic Conditions (pH > 8): Hydroxide ions (
) directly attack the carbonyl.[1] This is irreversible and rapid (saponification). -
The N-Ethyl Effect: The ethyl group on the nitrogen provides steric bulk (
inductive effect), which theoretically reduces the electrophilicity of the carbonyl slightly compared to N-unsubstituted esters. However, this protection is negligible if the pH is uncontrolled.
Diketopiperazine (DKP) Formation (The Critical Risk)
This is the most insidious degradation pathway for N-alkylated amino acid esters.
-
Mechanism: Two molecules of the amino acid ester dimerize. The free amine of one molecule attacks the ester carbonyl of another (intermolecular), or in dipeptides, the N-terminal amine attacks the C-terminal ester (intramolecular).
-
The N-Ethyl Acceleration: In standard amino acids, the trans conformation of the peptide bond is energetically favored. However, N-alkylation (such as N-ethylation) lowers the energy barrier for the cis conformation . This brings the nucleophilic amine and the electrophilic carbonyl into closer proximity, significantly accelerating the rate of cyclization into N,N'-diethyl diketopiperazines compared to non-alkylated analogs.
Oxidative Instability
While less prominent than hydrolysis, the secondary amine in N-ethyl amino acids is susceptible to oxidation (N-oxide formation) if exposed to peroxides or atmospheric oxygen over prolonged periods, particularly in solution.
Part 2: Visualization of Degradation Pathways
The following diagram illustrates the competitive degradation pathways and the stabilization mechanism via salt formation.
Caption: Figure 1. Competitive degradation pathways. The free base form (Red) is highly unstable, prone to both hydrolysis and rapid DKP formation. Conversion to the salt form (Green) effectively halts both pathways by protonating the nucleophilic amine.
Part 3: Storage & Handling Protocols
To ensure long-term stability, the compound must be maintained in a state that inhibits nucleophilic attack. The following protocols are self-validating systems.
Protocol A: Salt Form Conversion (Mandatory)
Never store N-ethyl amino acid esters as free bases (oils). They must be converted to their hydrochloride (HCl) or tosylate (pTsOH) salts immediately after synthesis.
-
Dissolution: Dissolve the crude N-ethyl ester oil in anhydrous diethyl ether or 1,4-dioxane.
-
Acidification: Bubble dry HCl gas or add 4M HCl in dioxane dropwise at 0°C.
-
Validation: Monitor pH. The target is apparent pH < 3.0.
-
Precipitation: The salt will precipitate as a white, hygroscopic solid. Filter under inert gas (Nitrogen/Argon).[2]
-
Why: Protonation (
) eliminates the lone pair on the nitrogen, rendering it non-nucleophilic. This completely stops DKP formation and autocatalytic hydrolysis.
-
Protocol B: Environmental Control
Even as salts, these compounds are hygroscopic. Moisture absorption leads to "hydrolysis in the solid state" via crystal lattice mobility.
| Parameter | Specification | Rationale |
| Temperature | -20°C ( | Reduces kinetic energy, slowing hydrolysis rates significantly. |
| Atmosphere | Argon or Nitrogen Headspace | Prevents oxidative degradation of the secondary amine. |
| Container | Amber Glass with Teflon-lined Cap | Blocks UV light; Teflon prevents plasticizer leaching. |
| Desiccant | P | Maintains relative humidity (RH) < 10% inside the secondary container. |
Protocol C: Handling "Free Base" for Experiments
If an experiment requires the free base (e.g., coupling reaction):
-
Generate in situ: Neutralize the salt immediately before use with a tertiary base (e.g., DIPEA, NMM).
-
Cold Processing: Keep solutions at 0-4°C.
-
Time Limit: Use within 1-2 hours of neutralization to avoid DKP accumulation.
Part 4: Analytical Monitoring Workflow
Regular stability testing is required. The following HPLC method separates the parent ester from its two main impurities (Acid metabolite and DKP).
Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% TFA in Water (Acidic pH suppresses silanol interactions).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV @ 210 nm (Amide/Ester bonds) and 254 nm (if aromatic side chains exist).
Interpretation Logic
-
Peak 1 (Early Elution): N-Ethyl Amino Acid (Hydrolysis product). Reason: More polar due to free carboxylic acid.
-
Peak 2 (Mid Elution): N-Ethyl Amino Acid Ester (Parent).
-
Peak 3 (Late Elution): DKP Dimer. Reason: Loss of ionic charges and formation of hydrophobic ring structure increases retention.
Analytical Workflow Diagram
Caption: Figure 2. Quality Control decision tree for stability monitoring.
References
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. Link
-
BenchChem. (2024). Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing ester protection strategies). Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: Amino Acid Ester Hydrochlorides. Link
Sources
Synthesis of Ethyl ethylphenylalaninate via reductive amination
Application Note: Selective Synthesis of Ethyl -ethylphenylalaninate via Reductive Amination
Abstract & Scope
This protocol details the synthesis of Ethyl
Unlike direct alkylation with ethyl halides, which frequently results in uncontrollable over-alkylation (quaternization), this protocol leverages the kinetic selectivity of STAB to favor mono-alkylation. This intermediate is a critical building block for peptidomimetics and
Reaction Mechanism & Rationale
The reaction proceeds via the formation of an unstable hemiaminal, which dehydrates to form an imine (or iminium ion). STAB is chosen because it is mild enough not to reduce the aldehyde or the ester functionality competitively but is sufficiently reactive to reduce the iminium species rapidly upon formation.
Key Advantages of STAB:
-
Selectivity: Reduces the imine faster than the carbonyl source (acetaldehyde).
-
Safety: Non-toxic compared to Sodium Cyanoborohydride (
). -
Solvent Compatibility: Functions effectively in DCE (1,2-Dichloroethane) or THF without the need for pH adjustments required by
.
Reaction Scheme (Visualized)
Figure 1: Mechanistic pathway from amine condensation to selective hydride reduction.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |
| L-Phenylalanine ethyl ester HCl | 229.70 | 1.0 | Substrate |
| Acetaldehyde | 44.05 | 1.1 - 1.2 | Carbonyl Source |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 - 1.5 | Reducing Agent |
| Triethylamine (Et3N) | 101.19 | 1.0 | Neutralizing Base |
| 1,2-Dichloroethane (DCE) | - | Solvent | Reaction Medium |
| Acetic Acid (AcOH) | 60.05 | 1.0 | Catalyst (Optional)* |
*Note: AcOH is often required if the reaction is sluggish, but the HCl salt of the starting material usually provides sufficient acidity once neutralized.
Step-by-Step Methodology
Phase 1: Preparation (Free-Basing)
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Charge the RBF with L-Phenylalanine ethyl ester HCl (10 mmol, 2.30 g) and anhydrous DCE (40 mL).
-
Neutralization: Cool the mixture to 0°C (ice bath). Add Triethylamine (10 mmol, 1.4 mL) dropwise. Stir for 15 minutes. Explanation: The amine must be in its free-base form to act as a nucleophile. The HCl salt will not react.
Phase 2: Imine Formation & Reduction [5][6]
-
Aldehyde Addition: Add Acetaldehyde (11-12 mmol) to the reaction mixture.
-
Critical Control Point: Acetaldehyde is extremely volatile (bp 20.2°C). It is best added as a pre-cooled solution in DCE or using Paraldehyde (trimer) if stability is an issue, though monomeric acetaldehyde is preferred for speed.
-
-
Reducing Agent: Remove the ice bath and allow to warm to room temperature (RT). Add STAB (14 mmol, 2.97 g) in one portion.
-
Reaction: Stir the suspension vigorously at RT for 2–4 hours.
-
Monitoring: Monitor via TLC (SiO2, 20% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting amine and the formation of the mono-alkylated product (
usually higher than starting material).
-
Phase 3: Workup & Purification
-
Quench: Cool to 0°C. Carefully quench by adding saturated aqueous NaHCO3 (30 mL). Gas evolution (
) will occur. -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).
-
Drying: Combine organic layers, wash with brine, dry over anhydrous
, and filter. -
Concentration: Concentrate under reduced pressure (rotary evaporator) to yield the crude oil.
-
Purification: Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of 5%
20% EtOAc in Hexanes.
-
Process Workflow Map
Figure 2: Operational workflow for the synthesis process.
Results & Analysis
Expected Analytical Data
The identity of Ethyl
-
NMR (400 MHz,
):- 7.15–7.30 (m, 5H, Ar-H )
-
4.15 (q,
Hz, 2H, ) -
3.55 (t,
Hz, 1H, -CH ) -
2.95 (d,
Hz, 2H, Ar-CH ) -
2.55–2.65 (m, 2H,
) Diagnostic Peak -
1.20 (t,
Hz, 3H, ) -
1.05 (t,
Hz, 3H, ) Diagnostic Peak
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Wet STAB reagent | Use fresh STAB. Ensure solvent is anhydrous. |
| Dialkylation ( | Excess acetaldehyde | Reduce acetaldehyde to 1.0 equiv. Add aldehyde slowly via syringe pump. |
| Ester Hydrolysis | Aqueous workup too basic/long | Perform extraction quickly. Do not let the mixture sit in basic aqueous solution. |
| Starting Material Remains | Incomplete neutralization | Ensure 1.0 equiv of Et3N was added to the HCl salt before adding STAB. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][6][7][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[9]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[9] The Journal of Organic Chemistry, 55(8), 2552–2554. (Alternative method context).
-
Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404.
Sources
- 1. rsc.org [rsc.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. N-ethyl-N-phenylaniline | C14H15N | CID 3839746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Precision N-Ethylation of Phenylalanine Ethyl Ester
Topic: Protocol for N-ethylation of phenylalanine ethyl ester Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Controlling Selectivity and Stereochemistry in Amino Acid Derivatization
Executive Summary
The N-ethylation of amino acid esters, specifically phenylalanine ethyl ester (1 ), is a pivotal transformation in the synthesis of peptidomimetics and pharmaceutical intermediates. However, this seemingly simple reaction is fraught with two critical failure modes:
-
Polyalkylation: The formation of N,N-diethyl (tertiary amine) or quaternary ammonium byproducts due to the enhanced nucleophilicity of the secondary amine product.
-
Racemization: Loss of optical purity at the
-carbon due to base-catalyzed proton abstraction, particularly when using direct alkylation methods.
This guide presents two protocols. The Primary Protocol (Reductive Amination) is the industry "Gold Standard" for high-fidelity mono-alkylation. The Secondary Protocol (Direct Alkylation) is provided for context but requires stringent stoichiometric control.
Critical Analysis & Method Selection
The choice of method dictates the impurity profile. The following comparison highlights why Reductive Amination is preferred for high-value intermediates.
| Feature | Method A: Reductive Amination (Recommended) | Method B: Direct Alkylation (Legacy) |
| Reagents | Acetaldehyde + NaBH(OAc)₃ (STAB) | Ethyl Iodide + Base ( |
| Selectivity | High (>95% Mono-ethyl) . Steric hindrance of the STAB complex prevents over-reduction. | Low . Product is more nucleophilic than starting material, leading to mixtures. |
| Stereochemistry | Preserved . Mild, slightly acidic conditions prevent | Risk of Racemization . Basic conditions required to scavenge acid can epimerize the chiral center. |
| Ester Stability | High . STAB is chemoselective and does not reduce esters at RT. | Moderate . Strong bases/nucleophiles can cause hydrolysis or transesterification. |
Primary Protocol: Reductive Amination (The STAB Method)
Basis: This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that reduces imines selectively in the presence of aldehydes. The mechanism follows the Abdel-Magid protocol, ensuring mono-alkylation.
Reaction Mechanism
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion), which is then rapidly reduced by STAB.
Figure 1: Mechanistic pathway of STAB-mediated reductive amination.
Materials & Reagents[1][2][3][4][5]
-
Substrate: L-Phenylalanine ethyl ester hydrochloride (1.0 equiv).
-
Carbonyl Source: Acetaldehyde (1.2 equiv). Note: Acetaldehyde boils at 20°C. Use a chilled solution or handle with chilled syringes.
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for solubility but DCM is safer.
-
Base: Diisopropylethylamine (DIPEA) (1.0 equiv) Only if using the HCl salt of the amine.
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv).[1] Accelerates imine formation.
Step-by-Step Procedure
-
Preparation (Free Base Generation):
-
If starting with Phe-OEt·HCl salt: In a flame-dried round-bottom flask under Nitrogen, suspend the salt in DCM (0.2 M concentration). Add 1.0 equiv of DIPEA and stir for 10 minutes to release the free amine.
-
Critical Check: Ensure the solid dissolves or a fine suspension forms.
-
-
Imine Formation:
-
Cool the mixture to 0°C (ice bath).
-
Add Acetic Acid (1.0 equiv).[1]
-
Add Acetaldehyde (1.2 equiv) slowly via syringe.
-
Process Insight: Acetaldehyde is extremely volatile. Pre-dissolving it in a small volume of DCM helps maintain stoichiometry.
-
Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 30 minutes.
-
-
Reduction:
-
Add STAB (1.5 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
Stir at RT for 2–4 hours. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes). Look for the disappearance of the starting amine (ninhydrin stain) and appearance of a less polar spot.
-
-
Workup (Quench):
-
Quench the reaction by carefully adding saturated aqueous
. Stir for 15 minutes to decompose excess borohydride. -
Separate the layers.[2] Extract the aqueous layer 2x with DCM.
-
Combine organic layers, wash with Brine, and dry over
.
-
-
Purification:
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (Silica Gel).[2]
-
Gradient: 0%
20% EtOAc in Hexanes. -
Yield Expectation: 85–95%.
-
Secondary Protocol: Direct Alkylation (Legacy/Alternative)
Use Case: Only use if STAB is unavailable or if the substrate tolerates harsh conditions. This method requires strict stoichiometric control to minimize over-alkylation.
Workflow Logic
Figure 2: Workflow for Direct Alkylation emphasizing stoichiometric control.
Protocol
-
Setup: Dissolve Phe-OEt (1.0 equiv) in Acetonitrile (MeCN) (0.1 M).
-
Base Addition: Add powdered, dry
(1.5 equiv). -
Alkylation: Add Ethyl Iodide (EtI) (0.8–0.9 equiv) dropwise.
-
Critical Control: Do NOT use excess alkyl halide. Using a slight deficit (0.9 equiv) prevents the product (secondary amine) from reacting further to form the diethyl derivative.
-
-
Reaction: Stir at RT for 12–18 hours. Heating increases the risk of racemization and over-alkylation.
-
Workup: Filter off solids (
/KI). Concentrate filtrate.[2] Partition between EtOAc and Water.
Quality Control & Troubleshooting
Analytical Validation
| Test | Expected Result | Failure Indicator |
| 1H NMR | Quartet at ~2.6 ppm (2H) for | Two quartets (Diethyl) or broad multiplets (Polymerization). |
| Chiral HPLC | Single peak (maintain ee >98%). | Split peak (Racemization). |
| TLC |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Solution (STAB): Acetaldehyde may have evaporated. Add another 0.5 equiv of acetaldehyde followed by 0.5 equiv STAB.
-
Solution (Direct): Do not add more EtI without checking for dialkylation. It is better to recover starting material than to over-alkylate.
-
-
Issue: Racemization.
-
Cause: High pH or heat.
-
Fix: Switch to the STAB protocol.[2] Ensure reaction temperature does not exceed 25°C.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][4][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]
-
[Link]
-
-
Common Organic Chemistry. Reductive Amination with Sodium Triacetoxyborohydride (STAB).
-
[Link]
-
-
Organic Chemistry Portal.
-
[Link]
-
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Using Ethyl ethylphenylalaninate in peptidomimetic synthesis
Application Note: AN-2026-EPP
Subject: High-Fidelity Incorporation of Ethyl
Abstract
This guide details the protocol for utilizing Ethyl
Introduction: The Steric Advantage
In drug discovery, native peptides often suffer from poor bioavailability and rapid enzymatic hydrolysis. The incorporation of
Key Benefits:
-
Metabolic Stability: The quaternary center eliminates the
-proton, rendering the residue immune to racemization and blocking protease access to the peptide bond. -
Structural Rigidity: Induces stable helical turns, improving receptor binding affinity by reducing the entropic cost of folding upon binding.
Chemical Basis & Workflow
The starting material, Ethyl
Diagram 1: Synthetic Workflow
The following flowchart illustrates the critical path from the ester precursor to the final peptidomimetic.
Caption: Workflow for converting the hindered ester to a bioactive peptide scaffold. Note the requirement for forcing conditions at both hydrolysis and coupling stages.
Protocol 1: Saponification of the Sterically Hindered Ester
Challenge: The
Reagents:
-
Ethyl
-ethylphenylalaninate (Starting Material) -
Lithium Hydroxide (LiOH·H₂O)
-
Solvent System: THF:MeOH:H₂O (3:1:1)
-
1M HCl (for acidification)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of Ethyl
-ethylphenylalaninate in the THF:MeOH:H₂O mixture (0.1 M concentration). -
Base Addition: Add 5.0 eq of LiOH·H₂O. Note: A large excess is required to drive the equilibrium.
-
Reflux: Heat the reaction to reflux (65–70°C) . Stirring at room temperature is insufficient and will result in incomplete conversion even after 24 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS every 2 hours. Reaction is typically complete in 6–12 hours.
-
Workup:
-
Evaporate organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with Et₂O (removes unreacted ester).
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the free acid (
-EtPhe-OH) with EtOAc (3x). -
Dry over Na₂SO₄ and concentrate.[1]
-
-
Fmoc-Protection (Optional but Recommended): If performing Fmoc-SPPS, react the crude acid with Fmoc-OSu and NaHCO₃ in Acetone/H₂O immediately following workup.
Protocol 2: Microwave-Assisted SPPS Incorporation
Challenge: Coupling a quaternary amino acid is the "bottleneck" of peptide synthesis. Standard reagents (HBTU/HATU) often result in low yields (<20%) or deletion sequences.
Recommended Coupling System:
-
Activator: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or COMU.
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly acid-sensitive resins.
-
Energy: Microwave irradiation is mandatory .
Coupling Parameters (CEM Liberty Blue / Biotage Initiator):
| Parameter | Value | Rationale |
| Temperature | 75°C | Provides thermal energy to overcome steric repulsion without degrading the resin. |
| Time | 2 x 10 min | Double coupling ensures >98% incorporation. |
| Reagent Ratio | 1 : 5 : 5 : 10 | AA : PyAOP : HOAt : DIEA. High excess drives kinetics. |
| Power | 30W (Dynamic) | Maintains temp without "hot spots" that cause side reactions. |
Step-by-Step Workflow:
-
Resin Prep: Swell Rink Amide resin (low loading, 0.2–0.4 mmol/g) in DMF for 20 min. High loading resins cause aggregation with bulky residues.
-
Activation:
-
Dissolve Fmoc-
-EtPhe-OH (5 eq) and PyAOP (5 eq) in DMF. -
Add HOAt (5 eq) to suppress racemization (though low risk for quaternary centers) and improve kinetics.
-
Add DIEA (10 eq) immediately before delivery to the resin.
-
-
Coupling Cycles:
-
Cycle 1: Irradiate at 75°C for 10 minutes. Drain.
-
Cycle 2: Repeat with fresh reagents.
-
-
Capping: Acetylate unreacted amines using Ac₂O/Pyridine to prevent deletion sequences.
-
Deprotection: Use 20% Piperidine in DMF with 0.1M Oxyma Pure (to prevent aspartimide formation if Asp is present) at 75°C for 3 min.
Characterization & Validation
Because the coupling is difficult, standard Kaiser tests (ninhydrin) are often unreliable due to steric shielding of the N-terminus.
-
Chloranil Test: Use for secondary amines or hindered primary amines.
-
Micro-Cleavage: Cleave a small aliquot of resin (approx. 5 mg) with TFA/TIS/H₂O (95:2.5:2.5) for 1 hour and analyze by HPLC/MS. Look for the mass shift corresponding to the Et-Phe residue (+175.2 Da).
Diagram 2: Steric Shielding Mechanism
This diagram visualizes why the
Caption: The
References
-
Toniolo, C., et al. (2001). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid alpha-ethylphenylalanine. Journal of Peptide Science.
-
[Link]
-
-
Albericio, F., & El-Faham, A. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews .
-
[Link]
-
-
CEM Corporation. (2020). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
-
[Link]
-
-
Wenschuh, H., et al. (2002). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry. Journal of Organic Chemistry.
-
[Link]
-
Sources
Application Note: Optimizing Peptide Bond Formation for Sterically Hindered N-Ethyl Amino Acids
Executive Summary
The incorporation of N-ethyl amino acids into peptide sequences is a critical strategy in drug discovery for improving metabolic stability and membrane permeability. However, the N-ethyl group introduces significant steric bulk and reduces the nucleophilicity of the
This guide provides an optimized methodology for coupling to N-ethyl amino acids (the most challenging step). We prioritize the use of 7-azabenzotriazole-based reagents (HATU) or morpholino-uronium salts (COMU), combined with microwave irradiation, to overcome the steric energy barrier.
Mechanistic Analysis & Reagent Selection
The Steric & Electronic Barrier
Unlike standard primary amines, N-ethyl amino acids present two distinct hurdles:
-
Steric Shielding: The ethyl group creates a "cone of protection" around the nucleophilic nitrogen, physically blocking the approach of the activated ester.
-
Electronic Deactivation: While alkyl groups are electron-donating, the steric strain prevents the nitrogen lone pair from achieving the optimal orbital overlap required for nucleophilic attack.
Coupling Reagent Hierarchy
Standard carbodiimides (DCC/DIC) or benzotriazoles (HBTU/TBTU) are insufficient. The reaction kinetics are too slow, leading to racemization or hydrolysis of the active ester before coupling occurs.
| Reagent | Class | Efficacy for N-Ethyl | Mechanism of Action |
| HATU | Aminium / Aza-benzotriazole | High (Gold Standard) | Generates OAt-active ester. The pyridine nitrogen provides anchimeric assistance (neighboring group effect), stabilizing the transition state and accelerating the reaction by ~100x over HOBt. |
| COMU | Uronium / Oxyma | High (Preferred Alternative) | Safer (non-explosive) alternative to HATU.[1] Generates Oxyma-active ester. Shows comparable reactivity to HATU with reduced racemization risks.[2][3] |
| PyBroP | Phosphonium | Medium-High | Useful for extremely hindered couplings where uronium salts cause guanidinylation of the amine. |
| HBTU | Aminium / Benzotriazole | Low | NOT RECOMMENDED. Lacks the "Aza" effect; kinetics are too slow for N-ethyl hindrance. |
Base Selection: The Collidine Advantage
While DIPEA (Diisopropylethylamine) is standard, 2,4,6-Trimethylpyridine (Collidine) is recommended for highly racemization-prone couplings (e.g., Cys, His) or when using HATU at elevated temperatures. Collidine is a weaker base than DIPEA, sufficient to neutralize the acid generated but less likely to abstract the
Decision Logic & Workflow
The following diagram outlines the decision process for selecting the optimal coupling strategy based on steric difficulty and equipment availability.
Figure 1: Decision matrix for coupling conditions. Note that standard Kaiser tests fail for secondary amines; Chloranil or LCMS validation is mandatory.
Experimental Protocols
Protocol A: Microwave-Assisted SPPS (Recommended)
Best for: Routine incorporation of N-ethyl amino acids with minimal racemization.
Materials:
-
Resin: Rink Amide or Wang (0.2 – 0.5 mmol/g loading).
-
Solvent: DMF (Anhydrous).
-
Activator: 0.5 M HATU in DMF.
-
Base: 2.0 M DIPEA in NMP.
Procedure:
-
Preparation: Dissolve the incoming Fmoc-Amino Acid (4.0 equivalents relative to resin loading) in the HATU solution (3.9 equivalents).
-
Activation: Add the DIPEA solution (8.0 equivalents) to the amino acid/HATU mixture. Shake for exactly 30 seconds .
-
Note: Do not pre-activate longer than 1 minute; HATU active esters can hydrolyze or rearrange.
-
-
Coupling: Add the activated mixture to the resin-bound N-ethyl peptide.
-
Irradiation: Irradiate at 75°C for 10 minutes (typically 25-30W power).
-
Safety: Ensure the vessel is not sealed tight if using a domestic microwave (use proper synthesis vials).
-
-
Wash: Drain and wash with DMF (3 x 3 mL).
-
Monitoring: Perform a micro-cleavage. Take ~2mg of resin, treat with 50uL TFA/TIS/H2O (95:2.5:2.5) for 10 mins, evaporate, and run LCMS. If unreacted N-ethyl amine remains, repeat steps 1-5.
Protocol B: Manual Double-Coupling (Room Temperature)
Best for: Labs without microwave synthesizers or for extremely acid-sensitive resins.
Procedure:
-
First Coupling:
-
Second Coupling (Fresh Reagents):
-
Repeat the mixture preparation.
-
Shake for an additional 2 to 4 hours (or overnight if the residue is Val/Ile/Thr).
-
-
Capping (Crucial):
-
If the reaction is not 100% complete, cap unreacted amines with Acetic Anhydride/DIPEA/DMF (1:1:8) to prevent deletion sequences.
-
Troubleshooting: The Diketopiperazine (DKP) Trap[6]
A common failure mode when working with N-alkyl amino acids is the formation of Diketopiperazines (DKP) during the deprotection of the next amino acid.
-
The Scenario: You have coupled Fmoc-AA2 onto N-Ethyl-AA1-Resin. You now remove the Fmoc from AA2.
-
The Failure: The free amine of AA2 attacks the carbonyl of N-Ethyl-AA1 (cis-amide bond conformation is favored by N-alkylation), cleaving the dipeptide off the resin as a cyclic DKP byproduct.
Prevention Strategy:
-
Short Deprotection: Use 20% Piperidine in DMF for only 2 x 3 minutes (instead of standard 2 x 10).
-
DIPEA/HOBt Wash: Wash the resin with 5% HOBt in DMF immediately after deprotection to protonate the amine and discourage cyclization.
-
Bulky Trityl Linkers: Use 2-Chlorotrityl chloride resin. The steric bulk of the trityl handle suppresses the conformational twist required for DKP formation.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][6] An efficient peptide coupling additive.[2][3] Journal of the American Chemical Society, 115(10), 4397–4398. Link
- Foundational paper establishing the "Aza" effect of HATU/HO
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
- Comprehensive review detailing COMU and the mechanism of benzotriazole reagents.
-
Biotage Application Note. (2020). Microwave Synthesis of Peptides Containing N-Methyl Amino Acids.Link
- Source for microwave parameters (75°C/10min) adapted for N-ethyl analogs.
-
Teixidó, M., et al. (2005). Diketopiperazine Formation during Solid-Phase Peptide Synthesis of N-Alkyl Amino Acid-Rich Peptides. Journal of Peptide Science, 11(2), 85-92. Link
- Authoritative source on the DKP formation mechanism and prevention str
Sources
Application Note: Ethyl Phenylalaninate & Derivatives in Pharmaceutical Synthesis
Abstract
This guide details the technical specifications, synthesis protocols, and application workflows for Ethyl L-Phenylalaninate (CAS 3182-93-2 for HCl salt) and its N-substituted derivatives (often colloquially referred to as "Ethyl ethylphenylalaninate" when N-ethylated). These compounds serve as critical chiral scaffolds in the synthesis of ACE inhibitors (e.g., Enalapril, Ramipril), HIV protease inhibitors, and peptidomimetic drugs. This document provides validated protocols for esterification and reductive amination, supported by critical quality control strategies.
Chemical Identity & Critical Material Attributes (CMA)
To ensure downstream success in API (Active Pharmaceutical Ingredient) synthesis, the intermediate must meet strict Critical Material Attributes.
Nomenclature Clarification
The term "Ethyl ethylphenylalaninate" is chemically ambiguous. In pharmaceutical contexts, it typically refers to one of two distinct species. This guide covers both, with a focus on the primary scaffold (Type A) and its conversion to Type B.
-
Type A (Primary Scaffold): Ethyl L-phenylalaninate (The ethyl ester of L-phenylalanine).
-
Type B (Functionalized Intermediate): Ethyl N-ethyl-phenylalaninate (or related N-alkylated derivatives).
Physical & Chemical Specifications
| Attribute | Specification | Rationale |
| CAS Number | 3182-93-2 (HCl Salt) | Standard commercial form (more stable than free base). |
| Molecular Formula | C₁₁H₁₅NO₂[1] · HCl | - |
| Appearance | White crystalline powder | Discoloration indicates oxidation or hydrolysis. |
| Purity (HPLC) | ≥ 98.5% | Impurities (e.g., Phenylalanine) interfere with coupling. |
| Chiral Purity (ee%) | ≥ 99.0% ee | Critical: Racemization leads to inactive/toxic drug isomers. |
| Water Content (KF) | ≤ 0.5% | Excess water hydrolyzes the ester back to acid. |
| Residual Solvent | EtOH < 5000 ppm | Ethanol is the reaction solvent; must be controlled. |
Application Context: The "Why"
Ethyl L-phenylalaninate is not merely a protected amino acid; it is a chiral pool building block .
-
ACE Inhibitor Synthesis: It acts as the nucleophile in reductive aminations with keto-acids (e.g., 2-oxo-4-phenylbutyric acid ethyl ester) to form the "Ala-Pro" backbone analogs found in Enalapril.
-
Peptide Coupling: The ethyl ester protects the carboxylic acid, forcing peptide bond formation to occur exclusively at the amine group (
). -
Bioavailability: Ethyl esters are common prodrug moieties, hydrolyzed in vivo to the active acid form.
Protocol A: Synthesis of Ethyl L-Phenylalaninate HCl
Objective: High-yield conversion of L-Phenylalanine to its ethyl ester using thionyl chloride (
Reagents & Equipment
-
L-Phenylalanine (CAS 63-91-2)
-
Absolute Ethanol (Anhydrous, <0.1%
) -
Thionyl Chloride (
) - Freshly Distilled -
Equipment: 250mL 3-neck RBF, Reflux condenser,
drying tube, Ice bath.
Step-by-Step Methodology
-
Setup & Cooling:
-
Charge 100 mL of absolute ethanol into the 3-neck flask.
-
Cool to 0°C using an ice/salt bath.
-
Why: Controlling temperature during
addition prevents violent exotherms and side reactions.
-
-
Activation (In situ HCl generation):
-
Add Thionyl Chloride (5.0 mL, 1.1 eq) dropwise over 20 minutes.
-
Maintain internal temperature < 5°C.
-
Mechanism:[2]
. This generates anhydrous HCl in situ.
-
-
Addition of Substrate:
-
Add L-Phenylalanine (10.0 g) in portions. The solid will not dissolve immediately.
-
Remove the ice bath and allow the slurry to warm to room temperature (25°C).
-
-
Reaction (Fischer Esterification):
-
Heat the mixture to reflux (80°C) for 4–6 hours.
-
Monitor: The solution should become clear. Use TLC (Mobile phase: BuOH/AcOH/H2O 4:1:1) to confirm disappearance of Phenylalanine.
-
-
Workup & Isolation:
-
Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess HCl.
-
Trituration: Add cold Diethyl Ether (50 mL) to the oily residue. Scratch the flask walls to induce crystallization.
-
Filter the white precipitate and wash with cold Ether (
mL). -
Dry in a vacuum oven at 40°C for 6 hours.
-
Visual Workflow (Protocol A)
Figure 1: Critical path for the Fischer esterification of Phenylalanine.
Protocol B: Reductive Alkylation (Pharmaceutical Application)
Objective: Synthesis of Ethyl N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alaninate (or similar N-alkylated analog). This protocol demonstrates how Ethyl Phenylalaninate is used to build complex drug intermediates via Reductive Amination .
Reagents[2][3][4]
-
Ethyl L-Phenylalaninate (Free base, liberated from HCl salt)
-
Keto-Ester (e.g., Ethyl 2-oxo-4-phenylbutyrate)
-
Reducing Agent: Sodium Cyanoborohydride (
) or STAB (Sodium Triacetoxyborohydride). -
Solvent: Dichloromethane (DCM) or Methanol.
Methodology
-
Free Base Liberation (Pre-step):
-
Dissolve Ethyl L-Phenylalaninate HCl in water.
-
Neutralize with saturated
until pH ~8. -
Extract with DCM, dry over
, and evaporate.
-
-
Schiff Base Formation:
-
Dissolve the Free Base (1.0 eq) and Keto-Ester (1.1 eq) in DCM.
-
Add molecular sieves (4Å) to absorb water (drives equilibrium).
-
Stir at Room Temp for 2 hours.
-
-
Reduction:
-
Cool to 0°C.[3]
-
Add
(1.5 eq) in small portions. -
Note: A catalytic amount of Acetic Acid may be required to activate the imine.
-
-
Quench & Purification:
-
Quench with water.[2] Extract organic layer.
-
Purify via Column Chromatography (Silica Gel, Hexane:EtOAc gradient).
-
Reaction Mechanism Diagram
Figure 2: The Reductive Amination pathway, the primary pharmaceutical utility of this intermediate.
Analytical Control Strategy
Trustworthiness in synthesis relies on rigorous validation.
| Test | Method | Acceptance Criteria | Notes |
| Identity | 1H-NMR (300 MHz, DMSO-d6) | Matches Reference Std | Look for Ethyl quartet (~4.1 ppm) and Triplet (~1.1 ppm). |
| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H) | > 99.0% L-isomer | Mobile Phase: Hexane/IPA (90:10). |
| Melting Point | Capillary Method | 154°C – 157°C (HCl salt) | Sharp range indicates high purity. |
Troubleshooting Common Issues
-
Low Yield: Usually due to incomplete dryness of Ethanol (water inhibits esterification).
-
Racemization: Occurs if reaction temperature exceeds 80°C or if strong base is used during workup. Always keep workup pH < 9.
Storage and Safety
-
Storage: Hygroscopic. Store in tightly sealed containers with desiccant at Room Temperature.
-
Safety: The HCl salt is an irritant. Thionyl chloride (used in synthesis) is highly corrosive and releases toxic gases (
, ). Perform all synthesis in a fume hood.
References
-
ChemicalBook. (2023). Ethyl L-phenylalaninate hydrochloride Properties and Synthesis.
-
National Center for Advancing Translational Sciences (NCATS). (2023). Ethyl L-phenylalaninate hydrochloride - Inxight Drugs.
-
PrepChem. (2023). Synthesis of L-alanyl-L-phenylalanine ethyl ester HBr. (Demonstrates peptide coupling utility).
-
Mishra, A. et al. (2008). Synthesis of ethyl esters of amino acid hydrochloride salts. Brazilian Journal of Pharmaceutical Sciences. (Detailed esterification protocols).
Sources
Application Note: Scalable Synthesis of Ethyl 2-(ethylamino)-3-phenylpropanoate
Executive Summary
This guide details the scalable synthesis of Ethyl 2-(ethylamino)-3-phenylpropanoate , a derivatized amino acid ester frequently utilized as a pharmacophore in peptidomimetics and drug discovery.
While direct alkylation of amino acids often leads to uncontrollable poly-alkylation (quaternary ammonium salts), this protocol utilizes a Reductive Amination strategy governed by kinetic control. We employ Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike Sodium Borohydride (
Target Audience: Medicinal Chemists, Process Development Scientists.
Strategic Analysis & Retrosynthesis
The synthesis is designed around two core principles: Atom Economy and Chiral Integrity .
-
Step 1 (Activation): Conversion of L-Phenylalanine to L-Phenylalanine Ethyl Ester Hydrochloride. This enhances solubility in organic solvents and protects the carboxyl group.
-
Step 2 (C-N Bond Formation): Reductive alkylation using Acetaldehyde and STAB.
Why Reductive Amination over Direct Alkylation?
Direct alkylation with ethyl iodide requires tight stoichiometric control and often yields a mixture of mono-ethyl, di-ethyl, and quaternary salts. Reductive amination proceeds via an imine intermediate (
Figure 1: Synthetic pathway designed to minimize racemization and over-alkylation.
Experimental Protocols
Protocol A: Synthesis of Phenylalanine Ethyl Ester HCl
Objective: Convert the zwitterionic amino acid into a soluble ester salt.
-
Reagents:
-
L-Phenylalanine (CAS: 63-91-2)
-
Thionyl Chloride (
) -
Absolute Ethanol
-
-
Equipment: 3-neck round bottom flask, reflux condenser,
drying tube, ice bath.
Procedure:
-
Setup: Charge 50.0 g (302 mmol) of L-Phenylalanine into a 1L flask containing 300 mL of absolute ethanol. Cool the suspension to 0°C.
-
Activation: Dropwise add 26.4 mL (363 mmol, 1.2 eq) of Thionyl Chloride over 45 minutes. Caution: Exothermic reaction with evolution of
and HCl gas. -
Reaction: Remove ice bath and heat to reflux (80°C) for 4 hours. The solution should become clear.
-
Workup: Concentrate the mixture in vacuo to remove excess ethanol and
. -
Crystallization: Triturate the resulting gum with diethyl ether (200 mL) to induce crystallization. Filter the white solid.
-
Yield: Expect ~65-68 g (95-98%) of Phenylalanine Ethyl Ester Hydrochloride.
Protocol B: Reductive Amination (The Target Step)
Objective: Mono-ethylation of the amine.
-
Reagents:
-
Phenylalanine Ethyl Ester HCl (from Protocol A)
-
Acetaldehyde (freshly distilled or high purity)
-
Sodium Triacetoxyborohydride (STAB)
-
DIPEA (Diisopropylethylamine)
-
DCE (1,2-Dichloroethane) or THF (Tetrahydrofuran)
-
-
Safety Note: Acetaldehyde boils at 20.2°C. All additions must be performed at 0°C to prevent evaporation and stoichiometry errors.
Procedure:
-
Solubilization: In a reactor, suspend 23.0 g (100 mmol) of Phenylalanine Ethyl Ester HCl in 250 mL of DCE.
-
Free Basing: Add 17.4 mL (100 mmol) of DIPEA. The mixture will clarify as the free amine is generated.
-
Carbonyl Addition: Cool to 0°C. Add 6.2 mL (110 mmol, 1.1 eq) of Acetaldehyde. Stir for 30 minutes to allow hemiaminal/imine equilibrium.
-
Reduction: Add 31.8 g (150 mmol, 1.5 eq) of STAB in three portions over 15 minutes.
-
Why STAB? It reduces the imine faster than the aldehyde, preventing the reduction of acetaldehyde to ethanol.
-
-
Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC or HPLC.
-
Quench: Quench carefully with saturated aqueous
.
Purification & Workup Strategy (Self-Validating)
The following acid-base extraction workflow is "self-validating" because it relies on the chemical properties of the product (a basic amine) to separate it from neutral impurities (unreacted aldehyde) and acidic byproducts.
Figure 2: Purification workflow ensuring removal of inorganic salts and non-amine impurities.
Quantitative Data Summary
| Parameter | Value / Range | Notes |
| Theoretical Yield | ~22.1 g (based on 100 mmol scale) | |
| Typical Isolated Yield | 75% - 85% | Losses primarily during extraction. |
| Appearance | Colorless to pale yellow oil | Darkens upon oxidation; store under |
| Boiling Point | ~130-135°C @ 0.5 mmHg | Estimated; varies by vacuum strength. |
| Enantiomeric Excess (ee) | >98% | If reaction temp kept <25°C. |
| Major Impurity | N,N-diethyl derivative | Minimized by keeping Acetaldehyde < 1.2 eq. |
Critical Troubleshooting (Causality & Fixes)
-
Issue: Low Yield / Incomplete Conversion.
-
Causality: Acetaldehyde is extremely volatile. If added to a warm flask, it evaporates before reacting.
-
Fix: Use a cooling bath (-10°C) during addition or use Paraldehyde (trimer) with acid catalysis if handling pure acetaldehyde is problematic.
-
-
Issue: Racemization.
-
Causality: High pH facilitates proton abstraction at the
-carbon. -
Fix: Avoid strong bases like NaOH. Use DIPEA or TEA only to neutralize the HCl salt. STAB buffers the reaction, preventing high basicity.
-
-
Issue: Gel formation during workup.
-
Causality: Boron salts from STAB can form emulsions.
-
Fix: Quench with aqueous Potassium Sodium Tartrate (Rochelle's Salt) instead of bicarbonate to chelate boron and break emulsions.
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Tao, B., et al. (2023). "N-Acetyl-l-phenylalanine Racemization during TBTU Amidation." Molecules, 28(2), 581. (Provides context on racemization mechanisms in phenylalanine derivatives). [Link]
-
Organic Syntheses. (1984). "Esterification of Amino Acids: Ethyl Ester Hydrochloride Formation." Organic Syntheses, Coll.[2] Vol. 7, p.93. (General protocol foundation).[3] [Link]
Sources
Technical Guide: Preventing Dialkylation During Phenylalanine Ethyl Ester Ethylation
This guide is structured as a specialized technical support resource for researchers encountering selectivity issues during the N-ethylation of phenylalanine ethyl ester.
Executive Summary: The Nucleophilicity Trap
The mono-ethylation of phenylalanine ethyl ester (1 ) presents a classic chemoselectivity challenge. The target product, N-ethyl-phenylalanine ethyl ester (2 ), is a secondary amine that is inherently more nucleophilic than the primary amine starting material due to the inductive electron-donating effect of the ethyl group.
In a standard
This guide details three validated protocols to circumvent this kinetic trap, prioritized by reliability and preservation of the chiral center.
Figure 1: The kinetic challenge of direct alkylation. The secondary amine product reacts faster than the starting material.
Method A: Reductive Amination (Recommended)
Best for: High selectivity, mild conditions, preserving chiral integrity (prevention of racemization).
The most robust method to prevent dialkylation is to change the mechanism from nucleophilic substitution (
The Protocol
Reagents:
-
Substrate: Phenylalanine Ethyl Ester (HCl salt or free base)
-
Carbonyl Source: Acetaldehyde (1.0 - 1.1 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Acetic Acid (if using free base, to catalyze imine formation)
Step-by-Step Workflow:
-
Free Basing (If necessary): If starting with the HCl salt, neutralize with 1.0 equiv of Triethylamine (TEA) in the solvent for 15 min.
-
Imine Formation: Add Acetaldehyde (1.05 equiv) to the amine solution at 0°C.
-
Critical: Do not add the reducing agent yet. Allow the imine to form (equilibrium) for 30–60 minutes.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) in portions.
-
Why STAB? Unlike Sodium Cyanoborohydride (
), STAB is non-toxic. Unlike Sodium Borohydride ( ), STAB is mild and will not reduce the ester or the aldehyde as quickly as it reduces the protonated imine.
-
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM or Ethyl Acetate.
Mechanism & Selectivity:
Figure 2: Reductive amination pathway. The imine intermediate acts as a checkpoint, preventing double alkylation.
Method B: Cesium Hydroxide Promoted Alkylation
Best for: Labs without access to STAB or when "direct" alkylation is strictly required.
If you must use an alkyl halide (Ethyl Iodide), standard bases like
The Protocol
Reagents:
-
Alkylating Agent: Ethyl Iodide (EtI) (1.0 - 1.1 equiv)
-
Additive: Activated 4Å Molecular Sieves (Powdered)
-
Solvent: DMF (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Flame-dry glassware and activate molecular sieves.
-
Suspension: Suspend CsOH and molecular sieves in DMF. Stir for 10 min.
-
Addition: Add Phenylalanine Ethyl Ester.
-
Alkylation: Add Ethyl Iodide dropwise over 20 minutes.
-
Monitoring: Stir at room temperature. Monitor strictly by TLC/LCMS. Stop exactly when the starting material is consumed.
Risk Factor:
-
Hydrolysis: CsOH is a strong base. Prolonged exposure or presence of water can hydrolyze the ethyl ester to the carboxylic acid. The molecular sieves are critical to scavenge water.
-
Racemization: High pH can deprotonate the
-carbon. Ensure the reaction time is short.
Method C: The Fukuyama Synthesis (High Precision)
Best for: Absolute purity requirements where chromatography is difficult.
This method involves a protection-alkylation-deprotection sequence using a nitrobenzenesulfonyl (Nosyl) group. It chemically blocks the nitrogen from accepting a second alkyl group.
-
Protection: React amine with 2-nitrobenzenesulfonyl chloride (NsCl)
Ns-Amine . -
Alkylation: React Ns-Amine with Ethyl Iodide and
. -
Deprotection: Remove the Ns group using Thiophenol (
) and .
Troubleshooting & FAQ
Comparison of Methods
| Feature | Reductive Amination (Method A) | Direct Alkylation (Method B) | Fukuyama Synthesis (Method C) |
| Selectivity (Mono:Di) | Excellent (>98:[2]2) | Good (90:10) | Perfect (100:0) |
| Racemization Risk | Very Low (Acidic/Neutral) | Moderate (Basic) | Low |
| Step Count | 1 (One-pot) | 1 | 3 |
| Atom Economy | High | High | Low (Protecting groups) |
| Reagent Cost | Moderate (STAB) | High (CsOH) | Moderate |
Frequently Asked Questions
Q: Why is my ester hydrolyzing during the reaction? A: If using Method B (Direct Alkylation), the base (CsOH or hydroxide impurities) is attacking the ester. Ensure your solvent (DMF) is strictly anhydrous and use fresh 4Å molecular sieves. Switch to Method A (Reductive Amination) which operates under milder conditions.[5]
Q: Can I use Sodium Borohydride (
Q: I see a spot for the dialkylated product on TLC even with Method A. Why? A: This usually happens if you mix the amine, aldehyde, and reducing agent all at once. You must allow the imine to form first (30-60 mins) before adding the reducing agent. If the aldehyde and reductant are present together with the amine, the mono-ethyl product can compete for the aldehyde, form an enamine/iminium, and get reduced again.
Q: How do I separate the mono-ethyl product from the di-ethyl byproduct? A:
-
Chromatography: The di-ethyl product is less polar (no H-bond donor) and will elute faster on Silica gel (e.g., Hexane/EtOAc).
-
Chemical Separation: React the crude mixture with acetic anhydride or Boc-anhydride. The mono-ethyl amine will react to form an amide/carbamate (changing its Rf significantly), while the di-ethyl amine (tertiary) cannot react. Note: This adds a deprotection step later.
References
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Salvatore, R. N., et al. (1999).[1][4] "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[1][2][4] Organic Letters, 1(11), 1893–1896.
-
Fukuyama, T., et al. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 36(36), 6373-6374.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. (PDF) Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [academia.edu]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Removing unreacted amine from N-ethylphenylalanine ethyl ester
Technical Support Center: Organic Synthesis & Purification Topic: Purification of N-ethylphenylalanine ethyl ester (Removal of unreacted primary amine)** Ticket ID: #PUR-AMINE-084 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to isolate N-ethylphenylalanine ethyl ester (a secondary amine) from a reaction mixture containing unreacted Phenylalanine ethyl ester (a primary amine).
The Core Challenge:
Standard acid-base extraction is often ineffective here because the pKa difference between the
The Solution: We must exploit chemoselectivity rather than basicity. The primary amine (impurity) has two protons on the nitrogen, allowing it to form stable imines or amides/imides that the secondary amine (product) cannot.
Tier 1: Rapid Diagnostics (Before You Purify)
Q: How do I confirm the impurity is actually unreacted amine and not a byproduct? A: Perform these two checks immediately:
-
TLC with Ninhydrin Stain:
-
Spot your crude mixture alongside the starting material (H-Phe-OEt).
-
Primary amines (the impurity) stain Dark Red/Purple upon heating.
-
Secondary amines (your product) usually stain Faint Pink/Orange or do not stain well.
-
If you see a dark purple spot co-eluting with starting material, you have unreacted amine.
-
-
LC-MS Verification:
-
Look for the Mass shift.
-
Product (N-Et-Phe-OEt):
-
Impurity (H-Phe-OEt):
-
Tier 2: The "Gold Standard" Protocol (Solid-Supported Scavenging)
Q: What is the cleanest method to remove the primary amine without chromatography? A: Use an Aldehyde-Functionalized Polymer Resin (e.g., 4-Benzyloxybenzaldehyde polystyrene).
The Logic: Aldehyde resins react with primary amines to form stable imines (Schiff bases). Secondary amines cannot form stable neutral imines (they would form iminium ions, which are unstable and reversible without a reducing agent). The impurity binds to the bead; your product stays in solution.
Step-by-Step Protocol:
-
Preparation: Dissolve your crude reaction mixture in Dichloromethane (DCM) or DCE (10 mL per gram of crude).
-
Resin Calculation: Add 3 to 5 equivalents of Aldehyde Resin relative to the estimated amount of unreacted amine (based on LCMS/NMR integration).
-
Note: If the impurity level is unknown, assume 20% and use 1g of resin per 1g of crude as a starting point.
-
-
Incubation: Add 1% Acetic Acid (catalyst). Shake or stir gently at room temperature for 2–4 hours.
-
Critical: Do not use magnetic stir bars with resin; they grind the beads. Use an orbital shaker.
-
-
Filtration: Filter the mixture through a fritted glass funnel or a cotton plug.
-
Rinse: Wash the resin beads with DCM (2x) to recover any product trapped in the matrix.
-
Concentration: Evaporate the filtrate. The residue is your purified secondary amine.
Caption: Chemoselective purification workflow using aldehyde scavenger resins to sequester primary amines.
Tier 3: The "Classic Chemist" Protocol (Solution Phase)
Q: I don't have scavenger resins. Can I use standard reagents? A: Yes, you can use Phthalic Anhydride , but you must control the temperature to avoid hydrolyzing your ester.
The Logic: Phthalic anhydride reacts with primary amines to form Phthalimic acid (rapid) and then Phthalimide (upon heating). The resulting acid/imide typically has vastly different solubility properties than your amine product.
Protocol:
-
Dissolve crude mixture in Ethyl Acetate.
-
Add 1.2 equivalents of Phthalic Anhydride (relative to the impurity).
-
Stir at Room Temperature for 2 hours. (Do not reflux, or you risk racemizing the Phe-alpha-center or hydrolyzing the ethyl ester).
-
The Wash:
-
Dry (MgSO₄) and concentrate.
Tier 4: Chromatography Troubleshooting
Q: I prefer column chromatography, but the amines are streaking. What do I do? A: Silica gel is acidic. Amines protonate on the silica surface and stick, causing "tailing" or broad peaks. You must neutralize the silica.
Mobile Phase Modifiers:
-
The Standard: Add 1% Triethylamine (Et₃N) to your mobile phase (e.g., Hexanes:EtOAc + 1% Et₃N).
-
The Alternative: Use DCM:Methanol:NH₄OH (90:10:1) . The Ammonium Hydroxide is superior for very polar amines but can be messy.
Q: The spots are too close (Rf 0.4 vs 0.45). How do I separate them? A: If the Rf values are that close, normal phase silica is struggling with the lipophilicity similarity.
-
Switch to C18 (Reverse Phase): The N-ethyl group adds significant hydrophobicity in a reverse-phase system.
-
Gradient: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). The primary amine (more polar) will elute first; the N-ethyl product (more non-polar) will elute later.
Summary of Physical Data for Reference
| Compound | Structure | pKa (Approx) | Reactivity with Aldehydes | Ninhydrin Stain |
| Impurity (H-Phe-OEt) | Primary Amine | ~7.3 | Forms Stable Imine | Purple/Red |
| Product (Et-Phe-OEt) | Secondary Amine | ~7.6 | Unstable Iminium Ion | Faint/None |
References
-
Chemoselective Scavenging of Amines
-
Resin Selectivity Data
-
Physical Properties of Phenylalanine Ethyl Ester
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines - ePrints Soton [eprints.soton.ac.uk]
- 8. echemi.com [echemi.com]
Optimizing reductive amination of phenylalaninate with acetaldehyde
Topic: Optimization of
Introduction: The Scope of the Reaction
Welcome to the Technical Support Center. You are likely here because you are attempting to synthesize
While reductive amination is a staple reaction, this specific transformation presents three distinct engineering challenges:
-
Volatility: Acetaldehyde (b.p. 20.2 °C) is difficult to dispense accurately and maintain in solution.
-
Chemoselectivity (Over-alkylation): The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to the undesired
-diethyl byproduct. -
Stereochemical Integrity: Preserving the chiral center (
-carbon) of the phenylalanine backbone.
This guide moves beyond standard textbook definitions to provide field-tested protocols and troubleshooting logic.
Module 1: Strategic Reagent Selection
Q: Which reducing agent should I use for this specific substrate?
Recommendation: Sodium Triacetoxyborohydride (STAB) [
Technical Rationale:
-
Selectivity: STAB is less reactive than Sodium Borohydride (
) and Sodium Cyanoborohydride ( ). It does not reduce aldehydes at an appreciable rate in 1,2-dichloroethane (DCE) or THF. This allows the aldehyde to remain available for imine formation rather than being wasted as ethanol [1, 2]. -
Toxicity: It eliminates the cyanide risks associated with
. -
Mechanism: STAB coordinates with the imine nitrogen, facilitating an intramolecular hydride transfer. This "directed" reduction is crucial for speed and selectivity.
Comparison Table: Reducing Agents
| Reagent | Selectivity (Imine vs. Aldehyde) | Risk of Over-Alkylation | Toxicity | Recommended Solvent |
| STAB | High | Moderate | Low | DCE, THF |
| High | High | High (HCN) | MeOH | |
| Low (Reduces aldehyde) | High | Low | MeOH, EtOH | |
| High | Low | Low | EtOH, EtOAc |
Module 2: Experimental Protocols
Protocol A: The "Abdel-Magid" Standard (Direct Reductive Amination)
Best for: Rapid screening when the phenylalanine ester is not extremely precious.
Reagents:
-
L-Phenylalanine methyl ester hydrochloride (
equiv) -
Acetaldehyde (
- equiv) -
STAB (
- equiv) -
Acetic Acid (AcOH) (
equiv - Critical if using free base amine) -
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Workflow:
-
Preparation: Suspend Phenylalanine ester HCl salt in DCE under
. -
Base Neutralization (Optional but recommended): Add
equiv DIPEA if solubility is an issue, though STAB works well with HCl salts directly. -
Aldehyde Addition: Cool the mixture to
°C. Add Acetaldehyde slowly.-
Tech Tip: Pre-cool the syringe and the acetaldehyde bottle to
°C to prevent evaporation during transfer.
-
-
Reductant Addition: Add STAB in one portion.
-
Reaction: Allow to warm to room temperature (RT). Stir for 1–4 hours.
-
Quench: Add saturated aqueous
. Extract with DCM or EtOAc.
Protocol B: The "Stepwise" Method (High Selectivity)
Best for: Strictly preventing dialkylation (
Workflow:
-
Imine Formation: Dissolve Phenylalanine ester in MeOH (with
equiv if using HCl salt). Add Acetaldehyde ( equiv) and molecular sieves. Stir for 1 hour at °C. -
Evaporation (Critical): Remove solvent and excess acetaldehyde under vacuum (keep cold).
-
Reduction: Redissolve the crude imine in anhydrous THF or DCE. Add STAB (
equiv). Stir at RT.
Module 3: Critical Control Points (Visualization)
Understanding the competition between the Primary Amine (Starting Material) and the Secondary Amine (Product) is vital.
Figure 1: Reaction pathway showing the critical risk of dialkylation (Red Zone) once the product is formed.
Module 4: Troubleshooting & FAQs
Issue 1: "I am seeing significant -diethyl (dialkylated) byproduct."
Diagnosis: The secondary amine product is reacting with residual acetaldehyde. Corrective Actions:
-
Stoichiometry Control: Ensure Acetaldehyde is the limiting reagent (
equiv). It is better to have unreacted starting material (separable) than dialkylated byproduct (hard to separate). -
Slow Addition: Add the acetaldehyde as a dilute solution in DCE over 30 minutes via syringe pump.
-
Switch Protocol: Use Protocol B (Stepwise) . By removing excess acetaldehyde before adding the reducing agent, you physically prevent the second alkylation.
Issue 2: "My yield is low, and I smell ethanol."
Diagnosis: Direct reduction of acetaldehyde is competing with imine formation. Corrective Actions:
-
Check Water Content: STAB is water-sensitive.[1][2] Ensure solvents are anhydrous. Water hydrolyzes the imine back to the aldehyde, which STAB then reduces to ethanol.
-
Pre-complexation: Allow the amine and aldehyde to stir for 15–30 minutes before adding STAB to maximize imine concentration.
Issue 3: "The reaction mixture turned into a polymer/goo."
Diagnosis: Acetaldehyde polymerization. Corrective Actions:
-
Temperature: Acetaldehyde polymerizes with acid/base catalysis. Keep the addition step at
°C. -
Reagent Quality: Use fresh acetaldehyde. Old bottles often contain para-acetaldehyde trimers. Depolymerize paraldehyde by distillation with catalytic
if necessary.
Issue 4: "Is my phenylalanine ester racemizing?"
Diagnosis: Racemization can occur via enolization of the imine or if the pH is too high. Corrective Actions:
-
Avoid Strong Bases: Do not use
or . If neutralizing the HCl salt, use DIPEA or . -
Acidic Buffer: STAB reactions are naturally slightly acidic (AcOH byproduct), which protects against racemization. Do not buffer to pH > 7.
Module 5: Scalability & Safety
Safety Warning: Acetaldehyde
-
Flammability: Flash point
°C. -
Volatility: Boiling point
°C. -
Handling: Always handle in a fume hood. Use chilled glassware.
Scale-Up Decision Matrix
Figure 2: Decision matrix for scaling up the reductive amination process.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[4][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7] The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Gribble, G. W. (1998). Sodium triacetoxyborohydride.[1][2][3][4][5][6][7][8][10][11] Encyclopedia of Reagents for Organic Synthesis.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 11. Sodium Triacetoxyborohydride [sigmaaldrich.com]
Separation of mono-ethyl vs di-ethyl phenylalanine esters
This is a technical support guide designed for researchers and process chemists dealing with the purification and analysis of Phenylalanine derivatives.
Topic: Separation of Mono-ethyl vs. Di-ethyl Phenylalanine Species Ticket ID: PHE-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic & Definitions
Before proceeding with troubleshooting, we must define the specific "Mono-ethyl" vs. "Di-ethyl" species in your matrix, as this nomenclature often refers to two distinct chemical scenarios in Phenylalanine (Phe) chemistry.
Scenario A: The N-Alkylation Impurity (Most Common)
In reductive alkylation or esterification using ethyl halides/ethanol, "Di-ethyl" often refers to the N-ethylated side product.
-
Target (Mono): L-Phenylalanine Ethyl Ester (Phe-OEt).
-
Impurity (Di/Tri): N-Ethyl-L-Phenylalanine Ethyl Ester (N-Et-Phe-OEt) or N,N-Diethyl species.
-
Challenge: Separation based on hydrophobicity and pKa shifts.
Scenario B: The Malonic Ester Precursor (Synthesis Context)
If you are synthesizing Phenylalanine via the Sorensen method (Malonic ester synthesis).
-
Starting Material (Di): Diethyl 2-benzylmalonate (or Diethyl acetamidomalonate).
-
Intermediate (Mono): Mono-ethyl 2-benzylmalonate (Half-ester).
-
Challenge: Separation based on acidity (Carboxylic acid vs. Diester).
This guide primarily addresses Scenario A (Downstream Purification), with notes on Scenario B where applicable.
Troubleshooting Guides (Q&A)
Issue 1: HPLC Co-elution
User Question: "I am seeing a single broad peak or shoulder in my RP-HPLC chromatogram. Why aren't the mono-ethyl ester and the di-ethyl impurity separating?"
Technical Diagnosis: Phenylalanine Ethyl Ester and its N-ethylated derivatives have similar pKa values (approx. 7.0–7.5 due to the electron-withdrawing ester group). If your mobile phase pH is near this pKa, peak broadening occurs due to protonation equilibrium. Furthermore, standard C18 gradients may not distinguish the subtle hydrophobic increase of a single ethyl group on the nitrogen.
Solution Protocol:
-
pH Modification: Lower the mobile phase pH to < 3.0 (using 0.1% TFA or Formic Acid). This forces both species into their fully protonated (cationic) state, sharpening the peaks.
-
Ion-Pairing Agents: Add Hexanesulfonic Acid (5 mM) to the mobile phase. The N-ethyl/N,N-diethyl species are more hydrophobic; the ion-pairing reagent will exaggerate this difference, significantly increasing the retention time of the "Di-ethyl" impurity relative to the "Mono-ethyl" target.
-
Column Choice: Switch to a Phenyl-Hexyl column. The pi-pi interactions with the phenylalanine ring provide a secondary separation mechanism that is sensitive to the steric changes caused by N-ethylation.
Issue 2: Extraction Yield Loss
User Question: "I tried removing the di-ethyl impurity using an acid wash, but I lost 40% of my target mono-ethyl ester. How do I improve recovery?"
Technical Diagnosis: Both Phe-OEt (Target) and N-Et-Phe-OEt (Impurity) are amines. A simple acid wash protonates both, making them water-soluble. You cannot separate them by simple "acid/base" extraction unless you exploit subtle pKa differences or solubility limits (Self-Validating System).
Solution Protocol: Use a Controlled pH Gradient Extraction :
-
Target pKa: ~7.3 (Phe-OEt).
-
Impurity pKa: ~7.8 (Secondary amines are generally slightly more basic than alpha-amino esters).
-
The Fix:
-
Dissolve mixture in Ethyl Acetate.[1]
-
Wash with Buffer at pH 6.0 (Phosphate).
-
Mechanism:[1][2] At pH 6.0, the slightly more basic impurity (N-ethyl) is more positively charged than the target? Actually, the reverse is often true for steric reasons, but the key is Hydrophobicity .
-
Corrected Approach: The N-ethyl species is significantly more lipophilic.
-
Protocol: Extract the mixture into dilute aqueous HCl (pH 2). Wash the aqueous phase with Dichloromethane (DCM). The more lipophilic N-ethyl/N,N-diethyl salts have higher solubility in DCM than the naked Phe-OEt salt.
-
Validation: Check the DCM layer by TLC; it should contain the majority of the "Di-ethyl" impurity.
-
Experimental Protocols
Protocol A: High-Resolution HPLC Method
For the quantification of Mono-ethyl vs. Di-ethyl species.
| Parameter | Specification |
| Column | C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 214 nm (Amide/Ester) and 254 nm (Phenyl) |
| Temperature | 30°C |
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 15.0 | 45 | Linear Gradient (Target elutes ~8-10 min) |
| 20.0 | 90 | Wash (Impurity elutes ~16-18 min) |
| 25.0 | 5 | Re-equilibration |
Protocol B: Purification via Recrystallization (Self-Validating)
Best for removing N-ethyl impurities from Phenylalanine Ethyl Ester Hydrochloride.
-
Dissolution: Dissolve crude Phe-OEt·HCl in minimal boiling Ethanol (Abs) .
-
Anti-solvent: Slowly add Diethyl Ether until turbidity persists.
-
Cooling: Cool to 4°C overnight.
-
Filtration: Filter white needles.
-
Validation: The N-ethyl impurity is an oil or amorphous solid as a hydrochloride salt and remains in the mother liquor.
-
Check: Run TLC of crystals vs. mother liquor (Mobile phase: BuOH:AcOH:H2O 4:1:1).
-
Visualization: Separation Logic Flowchart
The following diagram illustrates the decision matrix for separating Mono-ethyl vs. Di-ethyl species based on the chemical scenario.
Caption: Decision logic for selecting the correct purification route based on the specific "Mono vs. Di" chemical context.
References
-
Vertex AI Search. (2024). Purification of phenylalanine ethyl ester from impurities. Retrieved from 1
-
BenchChem. (n.d.). Improving the purity of synthetic Phenylalanylphenylalanine methyl ester. Retrieved from 3
-
SIELC Technologies. (2018).[4] Separation of β-Alanine, N-ethyl-N-phenyl-, methyl ester on Newcrom R1 HPLC column. Retrieved from 4
-
Smolecule. (n.d.). Purification methods for alpha-L-aspartyl-L-phenylalanine methyl ester. Retrieved from 5
Sources
- 1. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 2. PIPERAZINE- AND PIPERIDINE-DERIVATIVES AS MELANOCORTIN RECEPTOR AGONISTS - Patent 1370558 [data.epo.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of .beta.-Alanine, N-ethyl-N-phenyl-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
Handling hygroscopic nature of amino acid ester hydrochlorides
Current Status: Operational | Topic: Hygroscopicity & Stability Management
Welcome to the Technical Support Center. This guide addresses the critical instability of Amino Acid Ester Hydrochlorides (e.g., Glycine ethyl ester HCl, L-Phenylalanine methyl ester HCl).[1] These reagents are chemically fragile; their hygroscopic nature is not just a physical nuisance—it is a chemical hazard that directly compromises reaction stoichiometry and purity.
Part 1: The Science of Failure (Root Cause Analysis)
The Issue: Researchers often mistake the "clumping" of these salts for simple moisture absorption. In reality, you are witnessing a slow-motion chemical degradation.
The Mechanism:
-
Hygroscopicity: The ionic lattice of the hydrochloride salt (
) is highly polar, aggressively attracting atmospheric water molecules to form a hydration shell. -
Hydrolysis (The Silent Killer): Unlike simple inorganic salts (like NaCl), amino acid esters contain a hydrolytically unstable ester bond. The absorbed water, in the presence of the acidic proton (
from the amine salt), catalyzes the hydrolysis of the ester back to the parent amino acid and alcohol.[1] -
Autocatalysis: As the crystal structure breaks down (deliquescence), the surface area increases, accelerating further moisture uptake and hydrolysis.[1]
The Degradation Cycle[1]
Figure 1: The pathway from physical moisture absorption to chemical destruction. Once Phase 2 begins, drying the material will not restore purity.[1]
Part 2: Critical Workflow Protocols
Protocol A: The "Warm-Up" Rule (Storage)
Severity: Critical
The Mistake: Taking a cold bottle from the fridge (
Correct Procedure:
-
Remove the container from cold storage.
-
Place it in a desiccator to reach room temperature (approx. 30–60 mins).
-
Only break the seal once the bottle is at ambient temperature.
-
After use, flush the headspace with dry Nitrogen or Argon before resealing.
-
Wrap the cap with Parafilm to create a secondary moisture barrier.
Protocol B: Weighing & Dispensing
Target: Minimize Air Exposure Time
| Environment | Recommended Protocol |
| Glove Box | Ideal. Weigh in an inert ( |
| Open Lab (<40% RH) | Speed Weighing. Tare the weighing boat before opening the bottle. Dispense immediately. Do not return excess material to the stock bottle. |
| Humid Lab (>60% RH) | Dry Bag Method. Place the balance and materials inside a large plastic bag with an open container of desiccant. Seal the bag around your hands/wrists. |
Protocol C: Drying & Recovery
If the material is slightly clumped but not degraded.[1]
Equipment: Vacuum Oven or Abderhalden pistol.
Desiccant: Phosphorus Pentoxide (
-
Temperature: Set oven to 40–50°C .
-
Warning: Do not exceed 60°C. High heat can accelerate hydrolysis if water is trapped, or cause melting (some ester salts have low melting points).
-
-
Vacuum: High vacuum (< 5 mbar) is required.
-
Duration: 12–24 hours.
-
Verification: Check weight loss. If weight stabilizes, water is removed.[1]
Part 3: Troubleshooting & FAQs
Scenario 1: "My powder has turned into a sticky goo."
Diagnosis: Deliquescence. The salt has absorbed enough water to dissolve itself in it.[2][3] Action:
-
Do NOT use for sensitive reactions (e.g., peptide coupling). The stoichiometry is ruined.
-
Recovery: You must recrystallize.
-
Solvent System: Dissolve in minimum dry Ethanol/Methanol; precipitate with dry Diethyl Ether or Hexane [1].
-
If heavily degraded: Discard and buy fresh.
-
Scenario 2: "The bottle smells like alcohol (Ethanol/Methanol)."
Diagnosis: Significant Hydrolysis. Explanation: If you have Glycine Ethyl Ester HCl and it smells like Ethanol, the ester bond has broken.[1] Action: Discard immediately. The reagent is contaminated with the free amino acid (Glycine), which will act as a competing nucleophile or zwitterion in your reaction, leading to side products and low yields.[1]
Scenario 3: "My peptide coupling yield is consistently low (40-50%)."
Diagnosis: Wet Ester HCl. Explanation: Water in the ester salt does two things:
-
Hydrolysis of Activated Species: It attacks the activated carboxyl component (e.g., the O-acylisourea in EDC/DCC coupling), regenerating the starting acid.[1]
-
Stoichiometric Mismatch: If 10% of your mass is water, you are under-loading the amine component by 10%. Action: Dry the ester HCl over
in a vacuum desiccator for 24h before the reaction. Use an excess (1.2 equiv) to account for potential impurities.
Part 4: Decision Matrix for Material Handling
Figure 2: Workflow for assessing reagent viability based on physical state and odor.
References
-
Purification of Glycine Ethyl Ester Hydrochloride. Google Patents (CN103864632A). (Methodology for recrystallization using Ethanol-Ether systems).
-
Handling and Storage of Hygroscopic Reagents. BenchChem Technical Guide. (Protocols for storage temperatures and humidity control).
-
Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Sigma-Aldrich.[4] (Standard operating procedures for inert atmosphere handling).
-
Hydrolysis of Amino Acid Ester Prodrugs. National Institutes of Health (PMC). (Kinetics of ester hydrolysis in aqueous environments).
-
Drying and Storing Hygroscopic Salts. Reddit Chem Community / Lab Alley Storage Guide. (Practical laboratory consensus on drying temps and desiccants).
Sources
Comparative Guide: 1H NMR Spectrum Analysis of Ethyl N-Ethylphenylalaninate
Executive Summary
In the development of peptidomimetics and hydrophobic drug carriers, Ethyl N-ethylphenylalaninate (CAS: 56740-52-8 / Generic structure) represents a critical intermediate. Its structural duality—containing both an ester ethyl group and an amine N-ethyl group —presents a unique spectroscopic challenge.
This guide provides an objective, technical comparison of the 1H NMR profile of Ethyl N-ethylphenylalaninate against its primary amine precursor, Ethyl Phenylalaninate . We focus on the "Ethyl-Ethyl" resolution challenge: distinguishing the oxygen-bound ethyl moiety from the nitrogen-bound ethyl moiety to validate successful N-alkylation without over-alkylation (quaternization).
Structural Context & Experimental Design
The Molecule
The target molecule, Ethyl N-ethylphenylalaninate , is derived from Phenylalanine. It features two distinct ethyl groups in different electronic environments:
-
O-Ethyl (Ester): Strongly deshielded by oxygen.
-
N-Ethyl (Amine): Moderately deshielded by nitrogen.
Experimental Protocol
To ensure reproducibility, the following protocol is recommended for comparative analysis.
-
Solvent: Deuterated Chloroform (
) with 0.03% TMS.-
Rationale:
minimizes amine proton exchange broadening compared to DMSO- and provides distinct separation of the two ethyl methylene signals.
-
-
Concentration: 10-15 mg/mL.
-
Instrument: 400 MHz or higher (to resolve overlapping multiplets in the 2.5–3.0 ppm region).
-
Temperature: 298 K (
).
Comparative Spectral Analysis
The "Ethyl War": Distinguishing O-Ethyl vs. N-Ethyl
The most critical validation of this molecule is resolving the two ethyl groups.
| Feature | O-Ethyl (Ester) | N-Ethyl (Amine) | Mechanistic Cause |
| Proton Type | Electronegativity Difference ( | ||
| Methylene ( | 4.10 – 4.20 ppm | 2.55 – 2.70 ppm | Oxygen deshields significantly more than Nitrogen. |
| Splitting | Quartet ( | Multiplet/Quartet | N-ethyl |
| Methyl ( | 1.18 – 1.25 ppm | 1.00 – 1.10 ppm | O-ethyl methyl is slightly more downfield. |
The Alpha-Proton ( -H) Shift
The proton at the chiral center (
-
Precursor (Ethyl Phenylalaninate): The
-H typically appears around 3.70 ppm . -
Target (N-Ethyl Product): The signal often shifts slightly upfield or remains similar (3.40 – 3.60 ppm ) but changes multiplicity complexity due to coupling with the new N-ethyl group and the NH proton.
Aromatic & Benzylic Regions
-
Aromatic (7.15 – 7.35 ppm): A standard 5H multiplet. This region remains largely unchanged between the precursor and the product, serving as an internal integration standard (set to 5H).
-
Benzylic (
): Appears as a multiplet in the 2.90 – 3.10 ppm range. In the N-ethyl derivative, this often overlaps with the N-ethyl methylene protons, creating a complex "roofing" pattern that requires 2D COSY for definitive assignment in lower-field instruments.
Quantitative Data Comparison Table
The following table summarizes the chemical shifts (
| Proton Assignment | Ethyl Phenylalaninate (Precursor) | Ethyl N-ethylphenylalaninate (Target) | |
| Aromatic (5H) | 7.15 – 7.35 (m) | 7.15 – 7.35 (m) | ~0.0 |
| Ester | 4.15 (q) | 4.12 (q) | -0.03 |
| 3.72 (dd) | 3.55 (t/dd) | -0.17 | |
| Benzylic | 2.85 – 3.10 (m) | 2.90 – 3.05 (m) | Minimal |
| Amine | Not Present | 2.55 – 2.70 (m) | NEW SIGNAL |
| Amine | 1.60 (bs, | 1.80 – 2.10 (bs, | Variable |
| Ester | 1.22 (t) | 1.20 (t) | -0.02 |
| Amine | Not Present | 1.05 (t) | NEW SIGNAL |
> Note: Chemical shifts may vary by
Decision Logic & Quality Control Workflows
Analysis Workflow
The following diagram outlines the logical decision tree for validating the synthesis of Ethyl N-ethylphenylalaninate using NMR data.
Figure 1: Step-by-step logic for spectral validation of N-alkylation.
Synthesis & Signal Evolution
Visualizing the transformation of the molecule and the corresponding appearance of NMR signals.
Figure 2: Chemical evolution from primary amine precursor to secondary amine target.
Synthesis Troubleshooting via NMR
When analyzing the spectrum, three common failure modes appear in the N-alkylation process. Use this guide to diagnose:
-
Unreacted Starting Material:
-
Indicator: Absence of the triplet at ~1.05 ppm and the multiplet at ~2.60 ppm.
-
Observation: The spectrum looks identical to the "Precursor" column in the table above.
-
-
Over-Alkylation (N,N-Diethylation):
-
Indicator: The integration of the N-ethyl methyl triplet (1.05 ppm) doubles to 6H.
-
Observation: The
-H signal often shifts downfield due to the formation of a quaternary ammonium salt or tertiary amine, depending on pH.
-
-
Hydrolysis (Loss of Ester):
-
Indicator: Disappearance of the O-ethyl quartet at 4.12 ppm.
-
Observation: Appearance of a broad acid peak >10 ppm (if in
).
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for chemical shift regions of Esters vs. Amines).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for baseline Phenylalanine Ethyl Ester spectra).
-
Organic Syntheses. (1952). N-Phthalyl-L-beta-phenylalanine (Precursor synthesis context). Coll. Vol. 3, p. 705. [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of N-ethyl-Phe-OEt
Executive Summary
N-ethyl-phenylalanine ethyl ester (N-ethyl-Phe-OEt) is a secondary amine derivative of phenylalanine often utilized as a specific metabolic marker, synthetic intermediate, or internal standard in proteomic and forensic workflows. Its mass spectral signature is distinct from its primary amine parent (Phe-OEt) and other N-alkylated homologs.
This guide provides a technical analysis of the fragmentation patterns of N-ethyl-Phe-OEt using Electron Ionization (EI) and Electrospray Ionization (ESI). It compares these patterns against key alternatives to assist researchers in unambiguous structural identification.
Chemical Profile & Structural Context
The introduction of an ethyl group on the nitrogen atom of phenylalanine ethyl ester significantly alters the fragmentation kinetics compared to the non-alkylated parent.
-
Systematic Name: Ethyl N-ethyl-3-phenyl-2-aminopropanoate
-
Formula: C
H NO -
Molecular Weight: 221.30 g/mol
-
Key Structural Features:
-
Ethyl Ester Moiety: Susceptible to alkoxy radical loss.[1]
-
Secondary Amine (N-ethyl): Directs alpha-cleavage, stabilizing the resulting immonium ion.
-
Benzyl Side Chain: Source of the characteristic tropylium ion.
-
Experimental Methodology
To replicate the fragmentation data described below, the following protocols are recommended. These serve as self-validating systems for structural confirmation.
GC-MS Protocol (Electron Ionization)[2]
-
Inlet Temperature: 250 °C
-
Ion Source: Electron Impact (EI), 70 eV[2]
-
Source Temperature: 230 °C
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film)
-
Carrier Gas: Helium at 1.0 mL/min (constant flow)
-
Oven Program: 80 °C (1 min)
20 °C/min 280 °C (5 min)
ESI-MS/MS Protocol (LC-MS)
-
Ionization: Positive Electrospray (+ESI)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 25 V
-
Collision Energy: Stepped 10–40 eV for MS/MS characterization
-
Mobile Phase: 0.1% Formic acid in Water/Acetonitrile gradient
Fragmentation Analysis (Mechanism & Data)[4][5]
Primary Fragmentation Pathway (EI)
In Electron Ionization (70 eV), N-ethyl-Phe-OEt follows a predictable "amine-directed" fragmentation pathway. The radical cation is initially formed at the nitrogen lone pair, triggering alpha-cleavage.
-
Molecular Ion (
): Observed at m/z 221 . Typically low intensity due to the lability of the ester bond. -
Base Peak (Alpha-Cleavage): The most dominant fragment arises from the loss of the carbethoxy group (
COOEt, mass 73). This cleavage is driven by the resonance stabilization of the resulting immonium ion.-
Calculation:
-
Structure:
-
-
Tropylium Ion: The benzyl side chain cleaves to form the stable tropylium cation (
) at m/z 91 . -
Secondary Iminium Fragmentation: The m/z 148 ion can further lose the benzyl radical (
CH Ph, mass 91) to form a smaller iminium species.-
Calculation:
( )
-
ESI-MS/MS Behavior
In soft ionization (+ESI), the protonated molecule
-
Major Transition:
(Loss of Ethanol, 46 Da). -
Immonium Ion:
(Loss of Formic acid ethyl ester equivalent). -
Characteristic Phe Fragment:
is not the base peak here (unlike in Phe), as the N-ethyl group shifts this mass.
Visualization of Fragmentation Pathways
Caption: Figure 1. Proposed EI fragmentation pathway of N-ethyl-Phe-OEt showing the dominant alpha-cleavage to m/z 148.
Performance Comparison: N-ethyl-Phe-OEt vs. Alternatives
Distinguishing N-ethyl-Phe-OEt from its structural analogs is critical in metabolic profiling.[3] The table below highlights the mass spectral shifts that allow for definitive identification.
| Feature | N-ethyl-Phe-OEt | Phe-OEt (Parent) | N-methyl-Phe-OEt |
| Molecular Weight | 221 | 193 | 207 |
| Base Peak (m/z) | 148 | 120 | 134 |
| Mechanism of Base Peak | |||
| Shift Explanation | +28 Da (Ethyl vs H) | Reference Standard | +14 Da (Methyl vs H) |
| Tropylium Ion (m/z) | 91 (High Abundance) | 91 (High Abundance) | 91 (High Abundance) |
| Retention Time (GC) | Late Eluting | Early Eluting | Intermediate |
Key Differentiators
-
The +28 Da Shift: The shift of the base peak from m/z 120 (Phe-OEt) to m/z 148 is diagnostic for N-ethylation.
-
Absence of m/z 102: Phe-OEt often shows a fragment at m/z 102 (rearrangement).[3] N-ethylation suppresses this specific rearrangement pathway in favor of the stable secondary immonium ion.
-
Retention Time: On non-polar columns (e.g., DB-5), N-ethyl-Phe-OEt elutes significantly later than Phe-OEt due to increased molecular weight and lipophilicity.
References
-
NIST Mass Spectrometry Data Center. "Phenylalanine ethyl ester, N-trimethylsilyl - Mass Spectrum."[4] NIST Chemistry WebBook, SRD 69. Link (Used as comparative baseline for Phe ester fragmentation rules).
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Authoritative source for Alpha-cleavage mechanisms in amines and esters).[3]
- Sparkman, O. D. (2005). "Mass Spectrometry Desk Reference." Global View Publishing.
-
BenchChem. "Purity assessment of Z-His-Phe-Phe-OEt." BenchChem Technical Guides. Link (Comparative data on Phe-ester peptide fragmentation).
-
ResearchGate. "LC-MS-MS Analysis of Dietary Supplements for N-ethyl-phenethylamine." Journal of Analytical Toxicology. Link (Analogous fragmentation data for N-ethyl-phenethylamines).
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Phenylalanine, ethyl ester, TMS | C14H23NO2Si | CID 599824 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: HPLC Profiling & Retention Behavior of Ethyl 2-(ethylamino)-3-phenylpropanoate
Executive Summary & Chemical Profile
Target Analyte: Ethyl 2-(ethylamino)-3-phenylpropanoate Synonyms: N-Ethylphenylalanine ethyl ester; N-Ethyl-L-phenylalanine ethyl ester CAS Registry Number: 100759-30-6 (Generic/Racemic) Molecular Weight: 221.30 g/mol
This guide provides a comparative chromatographic analysis for researchers isolating or quantifying Ethyl 2-(ethylamino)-3-phenylpropanoate. As a hydrophobic secondary amine with an ester linkage, this compound presents specific challenges: silanol interaction (peak tailing) and hydrophobic retention shifts relative to its non-alkylated precursors.
This document compares two distinct separation strategies:
-
Standard C18 (L1) : For general purity profiling.
-
Phenyl-Hexyl (L11) : For enhanced selectivity against aromatic impurities.
Physicochemical Drivers of Retention
To optimize retention, one must understand the analyte's interaction mechanisms.
-
Basicity (Secondary Amine): The N-ethyl amino group is basic (predicted pKa ~9.0–9.5). At neutral pH, it will interact strongly with residual silanols on silica columns, causing severe tailing. Low pH (pH < 3.0) is mandatory to protonate the amine and suppress silanol activity.
-
Hydrophobicity (LogP): The addition of the N-ethyl group increases lipophilicity compared to the parent Phenylalanine ethyl ester. Expect a longer retention time (k') on Reverse Phase (RP) columns.
-
Pi-Pi Interactions: The phenyl ring allows for specific selectivity on Phenyl-based stationary phases, which can resolve this compound from non-aromatic aliphatic impurities better than C18.
Comparative Methodology: C18 vs. Phenyl-Hexyl
The following table contrasts the performance of two validated approaches.
Table 1: Comparative Performance Matrix
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl |
| Stationary Phase | Octadecylsilane (C18), End-capped | Phenyl-Hexyl, End-capped |
| Primary Interaction | Hydrophobic (Van der Waals) | Hydrophobic + Pi-Pi Stacking |
| Mobile Phase Modifier | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid |
| Retention Behavior | Strong retention driven by alkyl chains. | Balanced retention; enhanced selectivity for the phenyl ring. |
| Peak Shape | Good (with TFA). Risk of tailing if pH > 3. | Excellent (Steric protection of silanols). |
| Selectivity (α) | Separates by hydrophobicity (Chain length). | Separates by aromaticity and chain length. |
| Recommended For | Routine Purity Checks | Complex Reaction Mixtures |
Detailed Experimental Protocols
Protocol A: High-Resolution Purity Profiling (C18)
Best for quantifying the final product against general organic impurities.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q / 18.2 MΩ)
-
Trifluoroacetic Acid (TFA) (Sequencing Grade)
Instrument Setup:
-
Column: Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Temperature: 30°C (Controlled).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Amide/Ester backbone) and 254 nm (Phenyl ring).
Gradient Program:
| Time (min) | % Solvent A (0.1% TFA in Water) | % Solvent B (0.1% TFA in ACN) |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 90 | 10 |
| 23.0 | 90 | 10 (Re-equilibration) |
Expected Retention:
-
Phenylalanine ethyl ester (Impurity): ~6–7 min
-
Ethyl 2-(ethylamino)-3-phenylpropanoate (Target):~8–9 min (Elutes later due to N-ethyl group).
Protocol B: Chiral Purity Analysis (Optional)
If the specific enantiomer (e.g., L-form) is required, C18 cannot separate the enantiomers.
Column: Daicel Chiralpak IA or AD-H (Amylose-based). Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1). Mode: Normal Phase / Isocratic. Reference: See Journal of Chromatographic Science for N-alkyl amino acid ester separation principles [1].
Mechanism Visualization
The following diagram illustrates the differential retention mechanisms between the two recommended methods.
Figure 1: Comparison of interaction mechanisms. Method B utilizes Pi-Pi stacking for enhanced resolution of aromatic impurities.
Troubleshooting & Optimization (Self-Validating System)
To ensure the method is working correctly, use these "System Suitability" checkpoints:
-
Tailing Factor (Tf):
-
Check: If Tf > 1.5, the amine is interacting with silanols.
-
Fix: Increase TFA concentration to 0.15% or switch to a "Base Deactivated" (BD) column.
-
-
Retention Drift:
-
Check: If retention time fluctuates > 0.2 min.
-
Fix: Ensure column temperature is thermostat-controlled (30°C). Amine retention is highly temperature-sensitive.
-
-
Loss of Resolution:
-
Check: If the target peak merges with the precursor (Phenylalanine ethyl ester).
-
Fix: Decrease the gradient slope (e.g., 5% B/min change to 2% B/min).
-
References
-
Oxford Academic. (2025). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science. Link
-
SIELC Technologies. (2025). Separation of N-ethyl-N-phenyl-beta-alanine methyl ester on Newcrom R1 HPLC column. Link
-
BenchChem. (2025).[1] A Comparative Guide to Validated HPLC Methods for the Quantification of N-acetyl-L-phenylalanine. Link
-
Sigma-Aldrich. (2025). Ethyl 2-(ethylamino)-3-phenylpropanoate Product Information. Link
Sources
Comparing reactivity of N-ethyl vs N-methyl phenylalanine esters
The following guide is structured as an advanced technical comparison for drug discovery scientists. It focuses on the N-alkylation difference (N-Ethyl vs. N-Methyl) on Phenylalanine esters, as this represents a critical decision point in peptidomimetic design regarding conformational control and metabolic stability.
Executive Summary
In peptidomimetic drug design, N-alkylation is a primary strategy to improve metabolic stability and membrane permeability. While N-methyl phenylalanine (
The Trade-off:
Quick Comparison Matrix
| Feature | Impact | ||
| Steric Bulk ( | 0.00 (Reference) | -0.07 (Bulkier) | |
| Coupling Difficulty | High (Requires HATU/PyBrOP) | Severe (Requires acid fluorides/PyAOP) | Expect 20-40% yield drop for |
| Conformation | cis/trans equilibrium | Stronger cis-amide preference | |
| Metabolic Stability | High | Very High |
Structural & Electronic Analysis
The reactivity difference is driven almost exclusively by the steric parameters of the alkyl group on the nitrogen. The electronic induction (+I effect) difference between methyl and ethyl is negligible in this context compared to the spatial occlusion.
Steric Parameters (Taft Equation)
Using the Taft steric substituent constant (
-
-H (Reference):
(Fastest reaction) -
-Methyl:
(Standard steric baseline) -
-Ethyl:
(Increased steric shielding)
Implication: The negative shift in
Conformational Lock
Both modifications force the peptide backbone into a specific conformational space.
- -Methyl: Allows a mix of cis and trans amide rotamers (approx. 30:70 ratio depending on solvent).
-
-Ethyl: The added bulk of the methylene spacer (
) clashes severely with the phenylalanine benzyl side chain. This often locks the preceding amide bond into a cis-conformation to relieve strain, which has profound implications for Diketopiperazine (DKP) formation (see Section 4).
Synthetic Accessibility & Reactivity
Synthesis of the Building Block
Preparation of the ester building block differs in efficiency.
-
-Me-Phe-OMe: Easily accessible via Fukuyama synthesis (Nosyl-protection + MeI) or Reductive Amination (Formaldehyde + NaBH
). Yields typically >90% . -
-Et-Phe-OMe: Direct alkylation with Ethyl Iodide is inefficient due to poly-alkylation. The preferred route is Reductive Amination with Acetaldehyde .
-
Challenge: The imine intermediate formed with acetaldehyde is less stable and more sterically hindered than the formaldehyde imine.
-
Solution: Use NaBH(OAc)
(Sodium triacetoxyborohydride) instead of NaBH to prevent reduction of the aldehyde before imine formation.
-
Peptide Coupling Performance
This is the critical bottleneck. Coupling to the secondary amine of
Experimental Yield Comparison (Standard Conditions): Conditions: Fmoc-AA-OH (1.2 eq), HATU (1.2 eq), DIPEA, DMF, 2h.
| Coupling Step | Analysis | ||
| Coupling TO the N-alkyl amine | 75-85% | 45-60% | The ethyl group blocks the approach of the incoming activated ester. |
| Coupling FROM the C-terminus | >90% | 80-90% | Less affected, but racemization risk is higher for |
Pathway Visualization: Coupling & Side Reactions
Figure 1: Comparative reaction pathway showing the kinetic bottleneck (dashed line) introduced by the N-Ethyl group.
Stability Profile: The DKP Danger
Both analogs are prone to Diketopiperazine (DKP) formation, a side reaction where the N-terminal amine attacks the ester carbonyl, cleaving the peptide from the resin or destroying the building block.
-
Mechanism: The reaction requires a cis-amide bond conformation to bring the amine and ester into proximity.
-
Risk Factor:
- -Me-Phe: High risk, especially if Proline is the adjacent residue.
-
-Et-Phe: Extreme Risk. Because
-ethylation strongly favors the cis-rotamer to avoid steric clash with the side chain, the molecule is "pre-organized" for cyclization.
-
Mitigation: Do not leave the N-terminus deprotected (Fmoc-removed) for long periods. Perform the subsequent coupling immediately.
Experimental Protocols
Protocol A: Synthesis of -Ethyl-Phe-OMe (Reductive Amination)
Use this validated protocol to avoid over-alkylation.
-
Reagents: L-Phenylalanine methyl ester HCl (10 mmol), Acetaldehyde (12 mmol), NaBH(OAc)
(15 mmol), DCE (Dichloroethane). -
Procedure:
-
Dissolve Phe-OMe·HCl in DCE (50 mL) and add DIPEA (10 mmol) to free the amine.
-
Add Acetaldehyde dropwise at 0°C. Stir for 30 min to form the imine.
-
Add NaBH(OAc)
in three portions over 1 hour. -
Critical Step: Monitor by TLC. If di-ethylation is observed, lower the temperature to -10°C.
-
Quench with sat. NaHCO
. Extract with DCM.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
-Et products are less polar than -Me analogs.
Protocol B: High-Efficiency Coupling to -Ethyl-Phe
Standard HBTU/HATU protocols often fail. Use this "Force" method.
-
Activation: Convert the incoming Fmoc-Amino Acid to its Acid Fluoride (using TFFH) or use PyBrOP .
-
Reagent: PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate).
-
Rationale: PyBrOP generates an acid bromide intermediate, which is smaller and more electrophilic than the HATU active ester.
-
-
Conditions:
-
Fmoc-AA-OH (4.0 eq)
-
PyBrOP (4.0 eq)
-
DIPEA (8.0 eq)
-
Solvent: DCM/DMF (1:1) or NMP (for better swelling).
-
Temp: 40°C (Microwave assistance recommended: 20W, 50°C, 10 min).
-
-
Monitoring: Chloranil test (standard Kaiser test does not work for secondary amines).
References
-
Teixidó, M., et al. (2005).[3] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[3] Link
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters. Link
- Taft, R. W. (1956). "Separation of Polar, Steric, and Resonance Effects in Reactivity." Steric Effects in Organic Chemistry.
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: Coupling Reagents & Additives." Link
-
Gentilucci, L., et al. (2010). "Chemical modifications designed to improve peptide stability." Current Pharmaceutical Design. Link
Sources
- 1. Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliphatic Amines and Tl (III) – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Identification of N-Ethyl Amino Esters via FTIR Spectroscopy
Executive Summary
In the synthesis of local anesthetics and prodrugs, N-ethyl amino esters represent a critical pharmacophore. Their identification is often a bottleneck in high-throughput environments where full structural elucidation (NMR) is too slow, and Mass Spectrometry (MS) lacks isomer specificity.
This guide objectively compares FTIR against NMR and Raman spectroscopy, demonstrating that while NMR is the gold standard for connectivity, FTIR is the superior method for rapid functional group validation and process monitoring . We provide a self-validating spectral analysis protocol specifically for the N-ethyl amino ester motif (
Part 1: The Spectroscopic Landscape (Method Comparison)
To select the right tool, one must understand the "data density" vs. "time cost" trade-off. The following table contrasts FTIR with its primary alternatives for this specific analyte.
| Feature | FTIR (ATR Mode) | 1H NMR (300+ MHz) | Raman Spectroscopy |
| Primary Detection | Dipole moment changes (Functional Groups: | Magnetic nuclei environment (Connectivity: | Polarizability changes (Backbone: |
| N-Ethyl Specificity | Moderate: Identifies | High: Distinct triplet ( | Low: Ethyl bands often obscured by fluorescence or weak signal. |
| Sample Prep Time | < 1 minute (Direct placement) | 10-15 minutes (Dissolution in deuterated solvent) | < 1 minute (Direct, but requires glass vials) |
| Destructive? | No (Sample recoverable) | No (But sample is solvated) | No |
| Best Use Case | Routine ID, Quality Control (QC), Kinetic Monitoring | Structural Elucidation of unknown impurities | Polymorph screening |
Senior Scientist Insight: While NMR confirms exactly where the ethyl group is attached, FTIR is the only method fast enough to monitor the formation of the ester bond in real-time during synthesis without sampling lag.
Part 2: Detailed IR Band Analysis
Identification of an N-ethyl amino ester requires a "Triangulation Strategy"—confirming three distinct zones in the spectrum.
Zone 1: The Nitrogen Environment (3500 – 3000 cm⁻¹)
The N-ethyl group implies a secondary amine (assuming a mono-ethyl substitution).
-
Band: 3310 – 3350 cm⁻¹ (Weak to Medium, Sharp)
-
Assignment:
Stretching ( ). -
Diagnostic Logic:
-
Primary Amine (
): Would show two bands (symmetric/asymmetric). -
Tertiary Amine (
): Would show zero bands. -
Secondary (
): Shows exactly one band.
-
-
Interference Warning: Hydrogen bonding can broaden this peak and shift it to ~3300 cm⁻¹.
Zone 2: The Carbonyl Anchor (1750 – 1700 cm⁻¹)
The ester carbonyl is the "King of the Spectrum" due to its high dipole moment change.
-
Band: 1735 – 1750 cm⁻¹ (Strong, Sharp)
-
Assignment: Ester
Stretch ( ). -
Mechanistic Insight: In
-amino esters, the electronegative nitrogen atom exerts an inductive effect (-I), typically shifting the carbonyl frequency higher than standard aliphatic esters (which appear ~1735 cm⁻¹). However, if the amine is protonated (salt form), this shift is more pronounced.
Zone 3: The Fingerprint & N-Ethyl Confirmation (1400 – 1000 cm⁻¹)
This is where the "N-ethyl" specificity lies.
-
C-N Stretch: 1180 – 1200 cm⁻¹ (Medium) . Often overlaps with the Ester C-O-C stretches.
-
Ester C-O Stretch: 1150 – 1300 cm⁻¹ (Strong) . Usually appears as two distinct bands (C-C-O and O-C-C).
-
N-Ethyl Deformation:
-
~1380 cm⁻¹: Methyl symmetric deformation (
). -
~1450-1470 cm⁻¹: Methylene scissoring (
). -
Bohlmann Bands (Advanced): If the lone pair on the nitrogen is anti-periplanar to the adjacent C-H bonds of the ethyl group, you may see "transparency" bands or weak shoulders just below 2800 cm⁻¹ [1].
-
Part 3: Experimental Protocol (Self-Validating)
Objective: Obtain a publication-quality spectrum of an N-ethyl amino ester intermediate. Method: Attenuated Total Reflectance (ATR) – Diamond Crystal.
Step-by-Step Methodology
-
Crystal Cleaning: Clean the diamond ATR crystal with isopropanol. Validation: Run a "Preview" scan. If peaks appear > 0.001 Absorbance, reclean.
-
Background Acquisition: Collect 16 scans of the ambient air. Reasoning: Removes atmospheric
(2350 cm⁻¹) and noise. -
Sample Loading:
-
Liquids: Place 1 drop (approx 10 µL) to cover the crystal "bullseye."
-
Solids: Place 5 mg of powder; apply pressure using the anvil until the force gauge reads 80-100 units. Reasoning: Poor contact results in weak bands and high noise.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (Signal-to-noise ratio optimization).
-
Range: 4000 – 600 cm⁻¹.
-
-
Post-Processing: Apply "Automatic Baseline Correction" and "Atmospheric Suppression" if
doublets are visible.
Part 4: Structural Validation Logic (Visualization)
The following diagrams illustrate the decision-making process and the experimental workflow.
Diagram 1: Spectral Interpretation Decision Matrix
This logic gate ensures you do not misidentify the compound as a primary amine or simple ester.
Caption: Logical flow for confirming the N-ethyl amino ester motif, distinguishing it from primary/tertiary amines and non-ester carbonyls.
Diagram 2: Experimental Workflow (ATR-FTIR)
Caption: Step-by-step ATR-FTIR acquisition protocol ensuring high signal-to-noise ratio.
References
-
LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link][1][2][3][4][5]
-
Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link][2][4]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. satyensaha.com [satyensaha.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Chiral purity analysis of Ethyl N-ethylphenylalaninate
Technical Guide: Chiral Purity Analysis of Ethyl N-ethylphenylalaninate
Executive Summary & Strategic Context
Ethyl N-ethylphenylalaninate (CAS: 65380-09-8 for L-isomer analogue ref) is a critical chiral intermediate, often serving as a precursor in the synthesis of peptidomimetics and antiviral therapeutics. The pharmacological efficacy of these downstream products relies heavily on the enantiomeric purity of the phenylalanine backbone.
While standard achiral HPLC can determine chemical purity, it remains blind to the ratio of enantiomers (L- vs. D-). For this specific N-alkylated amino acid ester, the presence of the secondary amine and the ester functionality dictates a specific analytical strategy. This guide establishes Normal-Phase Chiral HPLC with Polysaccharide Stationary Phases as the "Gold Standard" method, offering superior resolution and robustness compared to Gas Chromatography (GC) or Macrocyclic Antibiotic phases.
Comparative Methodological Landscape
The following table objectively compares the three primary viable techniques for analyzing Ethyl N-ethylphenylalaninate.
| Feature | Method A: Polysaccharide HPLC (Recommended) | Method B: Macrocyclic Antibiotic HPLC | Method C: Chiral GC |
| Stationary Phase | Amylose/Cellulose carbamates (e.g., Chiralpak IA/AD-H) | Teicoplanin (e.g., Chirobiotic T) | Cyclodextrin derivatives (e.g., Rt-βDEX) |
| Separation Mode | Normal Phase (Hexane/Alcohol) | Reversed Phase (MeOH/Water) | Gas Phase |
| Resolution ( | High (> 2.5) | Moderate (1.5 - 2.0) | High (for volatile esters) |
| Robustness | Excellent (with immobilized phases) | Good | Moderate (thermal degradation risk) |
| Sample Prep | Dilute & Shoot (in mobile phase) | Buffer preparation required | Derivatization often needed |
| Throughput | 10–20 min run time | 15–30 min run time | 20–40 min run time |
Scientist’s Verdict: While Method B is "greener" (aqueous solvents), Method A is selected for this guide because the N-ethyl group increases lipophilicity, making the compound ideally suited for the hydrophobic pockets of polysaccharide phases in normal phase conditions.
The Gold Standard Protocol: Polysaccharide-Based Normal Phase HPLC
This protocol is designed to be self-validating. The use of an immobilized stationary phase (Chiralpak IA) is preferred over coated phases (AD-H) to allow for greater solvent flexibility, though both are effective.
Reagents & Equipment[1][2]
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica), 4.6 × 250 mm, 5 µm.
-
Alternative: Chiralpak AD-H (Coated version).
-
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA).
-
Detector: UV-Vis / PDA at 254 nm (targeting the phenyl chromophore).
-
Reference Standards: Racemic Ethyl N-ethylphenylalaninate (for method development) and pure L-isomer (for peak identification).
Step-by-Step Experimental Workflow
Step 1: Mobile Phase Preparation (The "90/10" Rule)
-
Composition: Mix n-Hexane and Isopropanol in a 90:10 (v/v) ratio.
-
The Critical Modifier: Add 0.1% Diethylamine (DEA) to the mixture.
-
Causality: The secondary amine on the N-ethylphenylalaninate is basic. Without DEA, the amine will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution. DEA competes for these sites, sharpening the peak.
-
-
Degassing: Sonicate for 10 minutes. Do not filter aggressive basic modifiers through nylon membranes; use PTFE.
Step 2: Sample Preparation
-
Weigh 1.0 mg of the sample.
-
Dissolve in 1.0 mL of Mobile Phase .
-
Note: Avoid dissolving in pure isopropanol if possible, as the "solvent shock" upon injection can distort peak shape.
-
-
Filter through a 0.45 µm PTFE syringe filter.
Step 3: Instrument Parameters
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C (Isocratic).
-
Injection Volume: 5–10 µL.
Step 4: System Suitability Criteria (Self-Validation) Before running unknowns, the system must pass these checks using the Racemic Standard:
-
Resolution (
): > 2.0 between enantiomers. -
Tailing Factor (
): < 1.5 for both peaks. -
Retention Time Repeatability: < 1.0% RSD (n=5 injections).
Data Analysis & Interpretation
Calculating Enantiomeric Excess (% ee)
The analytical output will provide peak areas for the two enantiomers (typically L- and D-).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Broad/Tailing Peaks | Silanol interaction | Increase DEA concentration to 0.2% or switch to Ethanol/Hexane mix. |
| Fronting Peaks | Column overload | Dilute sample to 0.5 mg/mL or reduce injection volume to 3 µL. |
| Retention Shift | Temperature fluctuation | Thermostat the column compartment (± 0.5°C). |
| No Separation | Wrong Selector | Switch from Amylose (IA) to Cellulose (IC or OD-H). |
Visualizations
Figure 1: Method Development Decision Matrix
A logical workflow for selecting the optimal separation conditions.
Caption: Decision matrix for optimizing the chiral separation of N-alkylated amino acid esters.
Figure 2: Chiral Recognition Mechanism
Schematic representation of the molecular interactions inside the column.
Caption: The "Three-Point Interaction" model required for successful chiral discrimination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165085, Ethyl L-phenylalaninate hydrochloride. Retrieved from [Link]
-
Yakhak Hoeji (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[2] Retrieved from [Link]
-
MDPI (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts. Retrieved from [Link]
Sources
- 1. Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Bioavailability comparison of N-ethylated vs non-alkylated peptides
This guide provides an in-depth technical comparison of N-ethylated versus non-alkylated peptides, focusing on bioavailability parameters. It is designed for researchers and drug development professionals, synthesizing mechanistic insights with experimental protocols.
Technical Guide for Lead Optimization & Pharmacokinetic Profiling
Executive Summary
In peptide drug discovery, poor oral bioavailability (<1%) is the primary bottleneck, driven by rapid proteolytic cleavage and low membrane permeability. N-alkylation of the peptide backbone is a validated strategy to overcome these barriers.
While N-methylation is the industry gold standard (e.g., Cyclosporine A), N-ethylation represents a distinct physicochemical modification with unique trade-offs. This guide objectively compares N-ethylated peptides against their non-alkylated counterparts.
Key Findings:
-
Permeability: N-ethylation significantly enhances passive membrane permeability by masking hydrogen bond donors and increasing lipophilicity (LogP), often surpassing non-alkylated peptides by >10-fold.
-
Metabolic Stability: Unlike N-methylation, which consistently improves stability, N-ethylation exhibits a non-linear efficacy . While it prevents enzymatic recognition better than non-alkylated bonds, the added steric bulk can induce conformational strain that paradoxically exposes adjacent bonds to hydrolysis or reduces the "shielding" efficiency compared to methyl groups.
-
Recommendation: N-ethylation is a potent tool for permeability but requires precise scanning (N-ethyl scan) to avoid compromising conformational integrity.
Mechanistic Foundation: The Alkylation Advantage
To understand the bioavailability shift, we must analyze the molecular interactions at the amide backbone.
The "Chameleon" Effect & Solvation Energy
Non-alkylated peptides exist as zwitterions or polar conformers heavily solvated by water. To cross a cell membrane (lipophilic bilayer), the peptide must shed this water shell—an energetically expensive penalty (high desolvation energy).
-
Non-Alkylated: The amide proton (
) is a strong hydrogen bond donor. It binds water tightly and interacts with polar heads of the membrane, hindering deep penetration. -
N-Ethylated: Replacing the
with an ethyl group ( ) removes the H-bond donor. This lowers desolvation energy and promotes the formation of intramolecular Hydrogen bonds (IMHBs), effectively "hiding" the peptide's polar surface.
Proteolytic Shielding (Steric Hindrance)
Proteases (e.g., chymotrypsin, pepsin) require a specific geometric fit to cleave the amide bond.
-
Mechanism: The N-ethyl group introduces significant steric bulk (
vs for methyl). This bulk physically blocks the enzyme's active site (S1' subsite) from accessing the scissile bond. -
The Ethyl Penalty: While N-methyl fits typically well into the "trans" peptide bond configuration, N-ethyl is bulky enough to force the peptide backbone into a cis conformation or distort the
angles. This distortion can sometimes render the peptide more susceptible to non-specific hydrolysis or reduce the binding affinity to the target receptor.
Mechanistic Pathway Diagram
The following diagram illustrates the dual impact of N-ethylation on stability and permeability.
Figure 1: Mechanistic impact of N-ethylation on peptide physicochemical properties. Yellow nodes indicate the modification, grey nodes represent physicochemical shifts, and red/green nodes indicate the biological outcome.
Comparative Analysis: N-Ethyl vs. Non-Alkylated
The following data summarizes the performance differences based on standard pharmacokinetic assays.
Table 1: Physicochemical & Biological Profile
| Parameter | Non-Alkylated Peptide | N-Ethylated Peptide | Impact of N-Ethylation |
| H-Bond Donors | High (1 per residue) | Reduced (-1 per alkylation) | Positive: Lowers desolvation penalty. |
| Lipophilicity (LogP) | Low (Hydrophilic) | High (Increases significantly) | Positive: Drives passive diffusion. |
| Proteolytic | Minutes (Rapid degradation) | Hours (Extended) | Positive: Blocks protease access. |
| Conformation | Flexible (Linear) | Restricted (Semi-rigid) | Mixed: Improves selectivity but may reduce target fit if not optimized. |
| Solubility | Good (Aqueous) | Reduced (Aqueous) | Negative: May require formulation aids (e.g., DMSO/PEG). |
| Steric Bulk | Low | High (Ethyl > Methyl) | Caution: Can disrupt secondary structure (Helix/Sheet). |
Critical Insight: The "Methyl vs. Ethyl" Stability Trap
Research indicates that while N-methylation consistently improves stability (approx. 3-fold increase vs. non-alkylated), N-ethylation can show diminishing returns .
-
Data Source: Studies on model pentapeptides show that increasing steric bulk from Methyl
Ethyl Phenyl results in a decrease in proteolytic half-life relative to the methylated variant, though it remains superior to the non-alkylated form [1]. -
Reasoning: The excessive bulk of the ethyl group can distort the peptide bond, preventing the tight "shielding" conformation that the methyl group achieves, or inducing a bond strain that accelerates hydrolysis under certain pH conditions.
Experimental Protocols (Self-Validating Systems)
To validate these differences in your own lead compounds, use the following standardized workflows. These protocols include internal controls to ensure data integrity.
In Vitro Proteolytic Stability Assay (Plasma/Serum)
Objective: Determine the metabolic half-life (
Materials:
-
Pooled Human Plasma (heparinized).
-
Test Peptides (N-ethyl & Non-alkylated control).
-
Internal Standard (e.g., Warfarin or Tolbutamide).
Protocol:
-
Preparation: Dilute peptide stocks (DMSO) into pre-warmed (
) plasma to a final concentration of (ensure DMSO < 1%). -
Incubation: Incubate in a shaking water bath.
-
Sampling: At time points
min:-
Remove
aliquot. -
Quench: Immediately add
ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
-
Processing: Vortex (1 min) and Centrifuge (
, 20 min, ). -
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
-
Validation Check: The
sample must show 100% recovery. If is low, the peptide is binding to plasma proteins or precipitating (solubility issue).
Calculation:
Caco-2 Permeability Assay (Apical to Basolateral)
Objective: Quantify passive transport (
Protocol:
-
Cell Culture: Grow Caco-2 cells on Transwell® inserts (21 days) until TEER >
. -
Dosing: Add test peptide (
) to the Apical chamber (A) in HBSS buffer (pH 7.4). -
Receiver: Add fresh HBSS to the Basolateral chamber (B).
-
Incubation: Incubate at
for 2 hours. -
Sampling: Collect samples from both A and B chambers.
-
Lucifer Yellow Control: Co-dose with Lucifer Yellow. If LY permeability >
, the monolayer is compromised (reject data). -
Analysis: Quantify via LC-MS/MS.
Interpretation:
- : Low permeability (Typical for Non-alkylated).
- : High permeability (Target for N-ethylated).
Workflow Visualization
The following diagram outlines the decision tree for evaluating N-ethylated peptides.
Figure 2: Strategic workflow for evaluating N-ethylated peptide candidates. Note the critical solubility checkpoint, as N-ethylation drastically reduces aqueous solubility.
References
-
Chatterjee, J., et al. (2013). Tuning of Protease Resistance in Oligopeptides through N-Alkylation. Journal of the American Chemical Society. Available at: [Link]
-
Di, L., et al. (2025). Caco-2 Permeability Assay Protocol. Creative Bioarray. Available at: [Link]
-
Kessler, H., et al. (2017). Improving oral bioavailability of cyclic peptides by N-methylation. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Validation of Ester Protection Stability in N-Ethyl Derivatives
In the intricate landscape of multi-step organic synthesis, particularly within drug development and medicinal chemistry, the strategic use of protecting groups is paramount.[1][2] These temporary modifications to functional groups prevent unwanted side reactions, thereby ensuring chemoselectivity and maximizing the yield of the target molecule.[3][4] For N-ethyl derivatives, which are common moieties in pharmacologically active compounds, the stability of ester protecting groups used for carboxyl functionalities is a critical design parameter. The chosen ester must remain intact through various synthetic steps, including those involving the manipulation of the N-ethyl group, yet be removable under specific, non-destructive conditions.
This guide provides an in-depth comparison of commonly employed ester protecting groups for N-ethyl derivatives. It moves beyond a simple catalog of options to explain the causality behind experimental choices for stability validation, offering field-proven insights and robust, self-validating protocols for researchers, scientists, and drug development professionals.
The Principle of Orthogonality in Protecting Group Strategy
Modern synthetic chemistry heavily relies on the concept of orthogonal protection.[5][6] This strategy involves using multiple protecting groups in a single molecule that can be removed under distinct chemical conditions without affecting the others.[4] For an N-ethyl derivative, this means the ester protecting the carboxyl group must be stable to the conditions used to deprotect other functionalities (e.g., an N-Boc or N-Fmoc group) and vice-versa.[4][7] A poorly chosen ester can lead to premature deprotection, side reactions, and a complex purification profile, ultimately compromising the entire synthetic route.
Comparative Stability of Common Ester Protecting Groups
The stability of an ester is not an absolute property but is highly dependent on its chemical environment, including pH, temperature, and the presence of nucleophiles or enzymes.[7] The primary factors influencing stability are steric hindrance around the carbonyl group and the electronic effects of the alcohol moiety. Below is a comparative summary of common ester protecting groups.
| Protecting Group | Structure | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., NaOH, LiOH) | Hydrogenolysis (H₂, Pd/C) | Enzymatic (Esterases) | Key Insights |
| Methyl Ester | -COOCH₃ | Moderately Stable | Labile | Stable | Susceptible | Simple to form but offers limited stability, especially to basic hydrolysis.[8][9] |
| Ethyl Ester | -COOCH₂CH₃ | Moderately Stable | Labile | Stable | Susceptible | Slightly more sterically hindered than methyl esters, but generally similar lability.[9][10] Often used in prodrugs.[11] |
| tert-Butyl (t-Bu) Ester | -COOC(CH₃)₃ | Highly Labile | Highly Stable | Stable | Generally Stable | Excellent choice for Fmoc-based strategies where basic conditions are used repeatedly.[7][12] Cleavage proceeds via a stable tert-butyl cation.[13] |
| Benzyl (Bn) Ester | -COOCH₂C₆H₅ | Stable | Labile | Highly Labile | Susceptible | The primary choice when deprotection via hydrogenolysis is desired, offering an orthogonal removal strategy.[14] |
| Allyl (All) Ester | -COOCH₂CH=CH₂ | Stable | Stable | Stable | Stable | Offers true orthogonality, as it is stable to most acidic and basic conditions but is selectively removed with palladium catalysts.[7] |
Experimental Validation: Protocols and Rationale
To empirically determine the stability of a chosen ester in the context of a specific N-ethyl derivative, a series of stress tests must be performed. The following protocols are designed to be self-validating systems, with clear endpoints measured by a robust analytical method like High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Overview
The general workflow for assessing the stability of a protected compound is a systematic process involving exposure to specific conditions followed by quantitative analysis.
Caption: General workflow for ester stability validation.
Protocol 1: Acidic Hydrolysis Stability Assay
Causality: This protocol simulates conditions used for the deprotection of acid-labile groups like tert-butoxycarbonyl (Boc) or cleavage from certain resins.[4][13] The stability of the ester under these conditions is critical for orthogonal protection schemes. Trifluoroacetic acid (TFA) is a common, strong acid used for this purpose.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the N-ethyl derivative ester in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Setup: In separate HPLC vials, add 10 µL of the stock solution to 990 µL of the following solutions:
-
Test Condition: 90:10 water/acetonitrile with 1% TFA (v/v).
-
Control Condition: 90:10 water/acetonitrile (no acid).
-
-
Incubation: Incubate all vials at a controlled temperature (e.g., 25 °C) for a defined time course (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Analysis: At each time point, directly inject an aliquot (e.g., 10 µL) into an HPLC system equipped with a C18 column.
-
Quantification: Monitor the disappearance of the starting material (ester) and the appearance of the hydrolyzed carboxylic acid product. Calculate the percentage of ester remaining at each time point relative to t=0.
Protocol 2: Basic Hydrolysis (Saponification) Stability Assay
Causality: This assay mimics conditions used for the deprotection of base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc) or general basic reaction conditions.[7][15] Unlike acid-catalyzed hydrolysis which is often reversible, saponification is irreversible because the resulting carboxylate anion is resonance-stabilized and resistant to nucleophilic attack by the alcohol.[15][16]
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the N-ethyl derivative ester in acetonitrile.
-
Reaction Setup: In separate HPLC vials, add 10 µL of the stock solution to 990 µL of the following solutions:
-
Test Condition: 0.1 M Sodium Hydroxide (NaOH) in 90:10 water/acetonitrile.
-
Control Condition: 90:10 water/acetonitrile (no base).
-
-
Incubation: Incubate all vials at 25 °C for a defined time course (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Quenching: At each time point, take a 100 µL aliquot from the reaction and quench it by adding it to 900 µL of a neutralizing solution (e.g., 0.1 M HCl in water/acetonitrile) to stop the reaction.
-
Analysis & Quantification: Analyze the quenched samples by HPLC as described in Protocol 1.
Protocol 3: Enzymatic Hydrolysis Stability Assay
Causality: In drug development, esters are often used as prodrugs to improve bioavailability, which are then cleaved in vivo by metabolic enzymes like carboxylesterases to release the active drug.[17][18][19] This assay uses a model enzyme, such as Porcine Liver Esterase (PLE), to predict this metabolic stability.[20] An ester that is too stable may result in an ineffective prodrug, while one that is too labile might be cleared before reaching its target.
Methodology:
-
Preparation:
-
Prepare a 1 mg/mL stock solution of the N-ethyl derivative ester in DMSO.
-
Prepare a 10 U/mL working solution of Porcine Liver Esterase in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
-
Reaction Setup: In microcentrifuge tubes, pre-warm the following to 37 °C:
-
Test Reaction: 980 µL of phosphate buffer + 10 µL of ester stock solution.
-
Control Reaction: 980 µL of phosphate buffer (with heat-inactivated enzyme) + 10 µL of ester stock solution.
-
-
Initiation & Incubation: Initiate the reaction by adding 10 µL of the PLE working solution to the "Test Reaction" tube. Incubate both tubes at 37 °C.
-
Sampling & Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw 100 µL aliquots and quench the reaction by adding them to 200 µL of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the enzyme (e.g., 10,000 x g for 10 min).
-
Analysis: Transfer the supernatant to an HPLC vial and analyze as described previously.
Mechanistic Overview of Ester Hydrolysis
The stability of an ester is fundamentally dictated by its susceptibility to nucleophilic attack at the carbonyl carbon. The mechanisms under acidic and basic conditions differ significantly, which is the basis for their orthogonal use.
Caption: Contrasting mechanisms of acid vs. base-catalyzed ester hydrolysis.
Conclusion and Field Insights
The selection of an ester protecting group for the synthesis of N-ethyl derivatives is a critical decision that profoundly impacts the efficiency and success of the synthetic strategy.[7]
-
For syntheses employing acid-labile groups (e.g., Boc), a tert-butyl ester is often the superior choice due to its exceptional stability to basic and nucleophilic conditions.[13]
-
Conversely, in Fmoc-based solid-phase peptide synthesis, where repeated base treatments are required, a highly acid-labile group like tert-butyl is standard for side-chain protection.[7][12]
-
Benzyl esters provide an invaluable orthogonal exit strategy through hydrogenolysis, which is useful when the molecule is sensitive to both strong acid and base.[14]
-
For complex molecules requiring multiple, distinct deprotection steps, more specialized groups like allyl esters offer an even higher degree of orthogonality.[7]
Ultimately, theoretical knowledge must be supported by empirical data. The validation protocols described herein provide a robust framework for assessing the real-world stability of your chosen protecting group within the specific molecular context of your N-ethyl derivative. This diligent validation ensures that the protecting group serves its purpose: to protect and to be removed on command, paving the way for a successful and efficient synthesis.
References
- A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis. (n.d.). Benchchem.
- Orthogonal Protection Definition. (2025, August 15). Fiveable.
- Synthesis and Enzymatic Hydrolysis of Esters, Constituting Simple Models of Soft Drugs. (n.d.). Acta Pharmaceutica Suecica.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Fiveable.
- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (n.d.). LinkedIn.
- VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol.
- Video: Phase I Reactions: Hydrolytic Reactions. (2025, February 12). JoVE.
- Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. (n.d.). PubMed.
- Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences.
- Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. (n.d.). PMC.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide.
- Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (n.d.). ChemRxiv.
- Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
- PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. (n.d.). NRC Research Press.
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Arkivoc.
- Acids. (2026, February 10). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Protecting group. (n.d.). Wikipedia.
- Protecting Groups. (n.d.). University of Pennsylvania.
- Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
- hydrolysis of esters. (n.d.). Chemguide.
- Alkyl Formate Esters Hydrolysis in Aqueous Medium. A comparative study of Acid-catalyzed Hydrolysis. (2025, August 10). ResearchGate.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Protective Groups [organic-chemistry.org]
- 4. media.neliti.com [media.neliti.com]
- 5. fiveable.me [fiveable.me]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. Acids - Wordpress [reagents.acsgcipr.org]
- 14. learninglink.oup.com [learninglink.oup.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Synthesis and Enzymatic Hydrolysis of Esters, Constituting Simple Models of Soft Drugs [jstage.jst.go.jp]
- 18. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 19. Video: Phase I Reactions: Hydrolytic Reactions [jove.com]
- 20. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl ethylphenylalaninate proper disposal procedures
Technical Advisory: Safe Disposal Protocols for Ethyl Ethylphenylalaninate
Part 1: Executive Summary & Hazard Characterization
Core Directive: Ethyl ethylphenylalaninate (often identified under CAS 100759-30-6 or as a derivative of Ethyl Phenylalaninate CAS 1795-96-6) is an amino acid ester.[1] While often used as a pharmaceutical intermediate, it must be treated as a Non-Halogenated Organic Solvent Waste with high aquatic toxicity potential.[1]
Immediate Action Required:
-
Do NOT dispose of via sink/sewer.[1] (WGK Class 3: Severely hazardous to water).[1]
-
Do NOT mix with oxidizers (Nitric acid, Peroxides) due to the amine functionality.[1]
-
Primary Disposal Path: High-temperature incineration with NOx scrubbing.[1]
Physicochemical Safety Profile
To manage this chemical safely, you must understand its behavior in a waste stream.[1]
| Parameter | Data / Characteristic | Operational Implication |
| Chemical Class | Amino Acid Ester | Subject to hydrolysis; releases ethanol and phenylalanine derivative upon contact with strong acids/bases.[1] |
| Flammability | Combustible Liquid/Solid | Flash point is typically >100°C, but it adds to the caloric load of waste streams.[1] |
| Reactivity | Amine Functionality | Can form heat-unstable N-oxides if mixed with peroxides.[1] Forms chloramines if mixed with bleach (NaOCl).[1] Never bleach this waste. |
| Aquatic Toxicity | High (WGK 3) | Strict zero-discharge policy.[1] Spill containment is critical.[1] |
Part 2: Detailed Disposal Protocols
A. Small-Scale Benchtop Disposal (< 500 mL/g)
Context: Routine synthesis or analytical waste.[1]
-
Segregation:
-
Designate a waste container specifically for "Non-Halogenated Organics."
-
Material Compatibility: Use High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid standard metal cans if the material is wet or acidic, as the ester can hydrolyze to corrosive acids.
-
-
Solvent Dilution (If Solid):
-
If the material is a solid residue, dissolve it in a compatible combustible solvent (e.g., Acetone, Ethanol, or Ethyl Acetate) before adding it to the liquid waste carboy. This ensures flowability during the incineration feed process.
-
-
Labeling:
B. Large-Scale/Process Disposal (> 1 L/kg)
Context: Pilot plant or scale-up operations.[1]
-
Waste Stream Classification:
-
Bulking:
-
Bulk into UN-rated steel or poly drums (UN 1A1 or 1H1).
-
Headspace Rule: Leave 10% headspace to account for thermal expansion and potential slow hydrolysis off-gassing.[1]
-
-
Contractor Instructions:
-
Specify "Incineration" (Fuel Blending is acceptable if the caloric value is >5,000 BTU/lb, which is typical for esters).
-
Alert the disposal facility to the nitrogen content (Amine) to ensure they utilize appropriate NOx scrubbing.
-
C. Spill Cleanup Procedure
Scenario: Benchtop spill of pure material.
-
Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, safety goggles, lab coat).
-
Contain: Use a pillowed absorbent or vermiculite.[1] Do not use sawdust (combustibility risk).[1]
-
Neutralize:
-
Package: Place absorbent materials into a wide-mouth jar labeled "Debris contaminated with Ethyl Ethylphenylalaninate."
Part 3: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of amino acid ester intermediates.
Figure 1: Decision logic for the segregation and disposal of amino acid ester waste.
Part 4: Scientific Rationale (The "Why")
1. Why Incineration over Landfill? Amino acid esters like Ethyl ethylphenylalaninate are biologically active precursors.[1] While they degrade naturally, the intermediate breakdown products (phenylalanine derivatives) can alter local nitrogen balances in soil and water (eutrophication). Furthermore, the WGK 3 classification indicates severe hazard to water supplies, making landfill leachate a significant liability. Thermal destruction ensures complete mineralization to CO₂, H₂O, and N₂.
2. Why Avoid Bleach? A common lab error is to treat "biological-sounding" chemicals (like amino acids) with bleach.[1] However, the amine nitrogen in this molecule will react with sodium hypochlorite to form N-chloro compounds (chloramines) .[1] These are often volatile, toxic, and can be explosive in high concentrations. Standard detergent cleaning avoids this secondary hazard.[1]
3. Why Solvent Blending? Disposal facilities often use "fuel blending," where high-BTU organic waste is used to fuel cement kilns.[1] Pure solids are difficult to inject into these kilns.[1] Dissolving the solid ester in acetone or ethanol creates a homogeneous liquid with high caloric value, making it a "preferred" waste stream for handlers, which can sometimes lower your disposal costs.
References
-
ChemicalBook. (2026).[1][2] Ethyl L-phenylalaninate hydrochloride Safety Data Sheet (SDS) and CAS Data.[1] Retrieved from [1]
-
Thermo Fisher Scientific. (2025).[1][3] Safety Data Sheet: Ethyl L-phenylalaninate hydrochloride.[1][3] Retrieved from [1]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
